molecular formula C13H18 B108732 1,1,6-Trimethyltetralin CAS No. 475-03-6

1,1,6-Trimethyltetralin

Cat. No.: B108732
CAS No.: 475-03-6
M. Wt: 174.28 g/mol
InChI Key: LTMQZVLXCLQPCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,6-trimethyltetralin is a member of the class of tetralins that is tetralin substituted by methyl groups at positions 1, 1 and 6 respectively. It has a role as a metabolite. It is a member of tetralins and an ortho-fused bicyclic hydrocarbon. It derives from a hydride of a tetralin.
Alpha-Ionene, also known as A-ionene, belongs to the class of organic compounds known as tetralins. These are polycyclic aromatic compounds containing a tetralin moiety, which consists of a benzene fused to a cyclohexane. Alpha-Ionene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, Alpha-ionene is primarily located in the membrane (predicted from logP). Alpha-Ionene can be biosynthesized from tetralin. Outside of the human body, Alpha-ionene can be found in carrot and wild carrot. This makes Alpha-ionene a potential biomarker for the consumption of these food products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4,7-trimethyl-2,3-dihydro-1H-naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-10-6-7-12-11(9-10)5-4-8-13(12,2)3/h6-7,9H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMQZVLXCLQPCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CCC2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052120
Record name 1,2,3,4-Tetrahydro-1,1,6-trimethylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475-03-6
Record name Ionene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Ionene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 1,2,3,4-tetrahydro-1,1,6-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,3,4-Tetrahydro-1,1,6-trimethylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydro-1,1,6-trimethylnaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.811
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-IONENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2ZN1K7W3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 1,1,6-Trimethyltetralin (CAS: 475-03-6)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive technical overview of 1,1,6-Trimethyltetralin (CAS No. 475-03-6), a substituted tetralin of significant interest in the fields of flavor chemistry, organic synthesis, and analytical sciences. Known also by synonyms such as α-Ionene and 1,2,3,4-Tetrahydro-1,1,6-trimethylnaphthalene, this compound serves as a crucial synthetic intermediate. Most notably, it is a precursor to 1,2-Dihydro-1,1,6-trimethylnaphthalene (TDN), the molecule responsible for the characteristic "petrol" or "kerosene" aroma in aged Riesling wines.[1] This guide details its chemical and physical properties, outlines the mechanistic basis of its synthesis, provides protocols for its analytical characterization, discusses its primary applications, and summarizes essential safety and handling procedures. The content is structured to provide researchers, chemists, and drug development professionals with a foundational and practical understanding of this molecule.

Chemical Identity and Properties

The fundamental identity of a chemical compound is established by its unique identifiers and physicochemical properties. These data are critical for regulatory compliance, experimental design, and predicting chemical behavior.

Nomenclature and Identifiers

Precise identification is paramount in scientific research. The following table consolidates the key identifiers for 1,1,6-Trimethyltetralin.

IdentifierValue
CAS Number 475-03-6[1][2]
Systematic IUPAC Name 1,2,3,4-Tetrahydro-1,1,6-trimethylnaphthalene[2]
Common Synonyms α-Ionene, Ionene, 1,1,6-Trimethyltetralin[3]
Molecular Formula C₁₃H₁₈[2][3]
EC Number 207-490-7[3]
UNII B2ZN1K7W3Q[3]
Physicochemical Properties

The physical and chemical properties of 1,1,6-Trimethyltetralin dictate its handling, reactivity, and analytical behavior. It is a clear, oil-like liquid under standard conditions.[2]

PropertyValueSource
Molecular Weight 174.28 g/mol [2][3]
Appearance Clear Oil[2]
Boiling Point ~242.3 °C at 760 mmHg[3]
Density ~0.912 - 0.930 g/cm³[1][3]
Refractive Index ~1.5257[1][3]
LogP ~4.5 - 5.4[1][3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate[1][3]
Storage Temperature Room Temperature; 2-8°C Refrigerator (for long-term)[1][2]

Synthesis and Mechanistic Considerations

1,1,6-Trimethyltetralin is not typically synthesized as a final target but arises from the acid-catalyzed cyclization of pseudoionone, a key intermediate in the synthesis of a class of fragrance compounds known as ionones.[4] The choice of acid catalyst and reaction conditions is a critical determinant of the isomeric distribution of the final products, with weaker acids favoring the formation of the α-ionone ring system from which 1,1,6-trimethyltetralin is derived.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The process begins with the protonation of the carbonyl oxygen in pseudoionone, followed by the cyclization of the aliphatic chain onto the electron-rich double bond, forming a six-membered ring. Subsequent rearrangement and dehydration steps lead to the formation of the tetralin scaffold. The use of strong mineral acids like concentrated sulfuric acid tends to promote further isomerization to the thermodynamically more stable β-ionone.[3][4] Therefore, achieving a high yield of the α-isomer requires careful control of acid strength and temperature.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Target Synthesis Citral Citral Pseudoionone Pseudoionone Citral->Pseudoionone Aldol Condensation (Base Catalyst, e.g., NaOH) Acetone Acetone Acetone->Pseudoionone Trimethyltetralin 1,1,6-Trimethyltetralin (α-Ionene) Pseudoionone->Trimethyltetralin Acid-Catalyzed Cyclization (e.g., H₃PO₄)

Caption: Synthetic pathway to 1,1,6-Trimethyltetralin.

Field-Proven Synthesis Protocol (Representative)

This protocol describes a general procedure for the acid-catalyzed cyclization of pseudoionone. The yield of the target α-isomer (1,1,6-trimethyltetralin) is highly dependent on the precise conditions.

  • Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add a suitable non-polar solvent (e.g., toluene). Cool the flask in an ice bath to 0-5 °C.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., 85% phosphoric acid) to the solvent with vigorous stirring. The choice of a weaker acid like phosphoric acid is causal; it provides sufficient acidity to catalyze the cyclization without aggressively promoting isomerization to the beta-isomer.[4]

  • Reactant Addition: Dissolve pseudoionone in a minimal amount of the same solvent and add it dropwise from the dropping funnel to the cooled acid-solvent mixture over 1-2 hours, ensuring the temperature does not exceed 10 °C. This slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent unwanted side-product formation.[3]

  • Reaction Monitoring: Allow the reaction to stir at low temperature for several hours. Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC) to track the consumption of pseudoionone and the formation of ionone isomers.

  • Workup: Once the reaction is complete, carefully quench the mixture by pouring it over ice water. Separate the organic layer.

  • Neutralization: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize residual acid) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product, a mixture of isomers, can then be purified by fractional distillation under vacuum to isolate 1,1,6-trimethyltetralin.

Spectroscopic and Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of 1,1,6-Trimethyltetralin. The primary techniques employed are mass spectrometry, infrared spectroscopy, and chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for the identification and quantification of 1,1,6-Trimethyltetralin, particularly in complex matrices like wine or fragrance mixtures. The technique separates the compound from other volatile components based on its boiling point and polarity, and the mass spectrometer provides a unique fragmentation pattern (a "fingerprint") for unambiguous identification.[5][6]

  • Expected Fragmentation Pattern: In electron ionization (EI) mode, the molecular ion peak (M⁺) would be observed at m/z = 174. A prominent peak at m/z = 159, corresponding to the loss of a methyl group ([M-15]⁺), is expected due to the stable benzylic carbocation that is formed. Further fragmentation of the aliphatic ring would also occur.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The covalent bonds within the molecule absorb infrared radiation at specific frequencies, corresponding to their vibrational energies.

  • Expected Characteristic Absorptions:

    • ~3050-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.

    • ~2960-2850 cm⁻¹: Asymmetric and symmetric C-H stretching vibrations of the aliphatic CH₃ and CH₂ groups.

    • ~1610 and ~1500 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.

    • ~1465 cm⁻¹: C-H bending (scissoring) vibration of the CH₂ groups.

    • ~820 cm⁻¹: C-H out-of-plane bending, indicative of the 1,2,4-trisubstituted aromatic ring pattern.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase (RP) HPLC method can be employed for the analysis and purification of 1,1,6-Trimethyltetralin.[7] This method is particularly useful for samples that are not suitable for GC due to thermal instability or low volatility, although this is not a primary concern for this compound.

  • Protocol: RP-HPLC Analysis [7]

    • Column: C18 stationary phase (e.g., Newcrom R1).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. Phosphoric acid or formic acid is typically added at a low concentration (~0.1%) to improve peak shape. Formic acid is preferred for MS-compatible applications.[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the aromatic ring absorbs (e.g., ~220 nm or ~265 nm).

    • Injection Volume: 10 µL.

    • Standard Preparation: Prepare a stock solution of 1,1,6-Trimethyltetralin in the mobile phase and perform serial dilutions to create a calibration curve for quantification.

Analytical_Workflow Sample Sample (e.g., Synthesis Product, Wine Extract) GCMS GC-MS Analysis Sample->GCMS Primary ID & Purity HPLC HPLC Analysis Sample->HPLC Quantification IR IR Spectroscopy Sample->IR Functional Groups Data Data Analysis: - Spectral Matching - Retention Time - Peak Integration GCMS->Data HPLC->Data IR->Data Report Final Report: - Identity Confirmed - Purity Assay (%) Data->Report

Caption: General analytical workflow for 1,1,6-Trimethyltetralin.

Applications and Significance

The primary significance of 1,1,6-Trimethyltetralin lies in its role as a key chemical intermediate.

  • Flavor and Fragrance Chemistry: Its most well-documented role is as an intermediate in the synthesis of 1,2-Dihydro-1,1,6-trimethylnaphthalene (TDN).[1] TDN is a C13-norisoprenoid that imparts a "petrol" or "kerosene" aroma to aged Riesling wines, a characteristic that can be desirable at low concentrations but is considered a fault at higher levels. Understanding the precursors like 1,1,6-trimethyltetralin is vital for viticulturists and winemakers seeking to manage the development of this aroma profile.

  • Organic Synthesis: As a substituted tetralin, it can serve as a scaffold for the synthesis of more complex molecules. The tetralin core is present in numerous natural products and pharmacologically active compounds, making its derivatives valuable building blocks in drug discovery and development.[8][9]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. All protocols must be self-validating systems of safety and efficacy. While a specific, comprehensive safety data sheet (SDS) for 1,1,6-trimethyltetralin is not widely available, data for the parent compound, tetralin, and related molecules provide a strong basis for safe handling procedures.[7][10]

GHS Hazard Classification

The GHS classification for the closely related 1,1,6-Trimethyl-1,2-dihydronaphthalene provides critical hazard information.

Hazard ClassCodeStatement
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation
Hazardous to the Aquatic EnvironmentH411Toxic to aquatic life with long lasting effects

(Data derived from related compounds and general tetralin safety profiles)[2][7]

Recommended Handling and Storage Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11][12]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[11][12]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames, as tetralin derivatives can form explosive peroxides upon prolonged exposure to air.[7][10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7][12] Keep away from oxidizing agents. Containers should be dated upon opening to monitor for potential peroxide formation.

Conclusion

1,1,6-Trimethyltetralin (CAS: 475-03-6) is a compound of considerable interest, bridging the gap between industrial fragrance synthesis and the nuanced chemistry of fine wines. Its identity is well-defined by its spectroscopic and chromatographic profiles, and its synthesis is a classic example of controlled acid-catalyzed cyclization. For researchers in organic synthesis, it represents a versatile tetralin scaffold, while for analytical and flavor chemists, it is a key piece in the puzzle of aroma development in aged beverages. Adherence to rigorous analytical protocols and safety procedures is essential when working with this and related compounds.

References

  • The Synthesis of Ionones. (n.d.). Department of Organic Technology, University of Pardubice.
  • 1,1,6-TRIMETHYLTETRALIN | 475-03-6. (n.d.). ChemicalBook.
  • 1,1,6-Trimethyltetralin. (n.d.). LookChem. Retrieved February 1, 2026, from [Link]

  • 1,1,6-Trimethyl-1,2-dihydronaphthalene. (n.d.). PubChem. Retrieved February 1, 2026, from [Link]

  • 1,2,3,4-Tetrahydro-1,1,6-trimethylnaphthalene. (2018). SIELC Technologies. Retrieved February 1, 2026, from [Link]

  • Total Synthesis of Natural Products Containing the Tetralone Subunit. (2024). Semantic Scholar. Retrieved February 1, 2026, from [Link]

  • Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. (2024). National Institutes of Health. Retrieved February 1, 2026, from [Link]

  • MATERIAL SAFETY DATA SHEET TETRALIN. (n.d.). Oxford Lab Chem. Retrieved February 1, 2026, from [Link]

  • Acid-catalyzed cyclization mechanism of PS towards α-ionone and β-ionone. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Synthesis of Ionones by Cyclization of Pseudoionone on Solid Acid Catalysts. (2009). ResearchGate. Retrieved February 1, 2026, from [Link]

  • 13C NMR Substituent Effects on para-Substituted Tolans. (2020). University of Mississippi eGrove. Retrieved February 1, 2026, from [Link]

  • Process for the production of 3,3,6,8-tetramethyl-tetralone-(1) from isophorone residues. (n.d.). Google Patents.
  • GC-MS data for tetralin, indene, and 1,2-dihydronaphthalene metabolites. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. (2020). MDPI. Retrieved February 1, 2026, from [Link]

  • Introduction to NMR and Its Application in Metabolite Structure Determination. (n.d.). University of Nebraska-Lincoln. Retrieved February 1, 2026, from [Link]

  • Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions. (n.d.). MDPI. Retrieved February 1, 2026, from [Link]

  • Tetralin. (n.d.). Wikipedia. Retrieved February 1, 2026, from [Link]

Sources

1,1,6-Trimethyltetralin: Molecular Architecture & Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

1,1,6-Trimethyltetralin (1,1,6-TMT) , historically and commercially known as Ionene (


-Ionene), is a bicyclic terpene derivative of significant relevance in natural product chemistry, enology, and fragrance formulation. Chemically defined as 1,1,6-trimethyl-1,2,3,4-tetrahydronaphthalene , it represents a stable, lipophilic tetralin scaffold formed primarily through the acid-catalyzed cyclization of ionones and the degradation of carotenoids.

For researchers in drug development and analytical chemistry, 1,1,6-TMT serves two critical roles:

  • Structural Scaffold: It exemplifies the "privileged" tetralin pharmacophore found in numerous CNS-active agents (e.g., sertraline, rotigotine), offering a model for studying gem-dimethyl steric blockade in metabolic stability.

  • Degradation Biomarker: It is a primary degradation product of lutein and

    
    -carotene, serving as a critical quality indicator in stability studies for natural product formulations and aged Riesling wines (precursor to the "petrol" note compound TDN).
    

Part 2: Molecular Architecture & Physiochemical Properties

The stability and reactivity of 1,1,6-TMT are dictated by its fused bicyclic system. The molecule consists of an aromatic benzene ring fused to a saturated cyclohexane ring (tetralin core), substituted with a gem-dimethyl group at C1 and a single methyl group at C6.

Structural Analysis
  • Gem-Dimethyl Effect (Thorpe-Ingold Effect): The two methyl groups at the C1 position introduce significant steric bulk. This quaternary carbon center blocks oxidative metabolism at the benzylic position, a common liability in drug design, thereby enhancing the chemical stability of the scaffold.

  • Lipophilicity: With a LogP value of approximately 4.9 – 5.4 , the molecule is highly lipophilic, suggesting high membrane permeability and potential blood-brain barrier (BBB) penetration if used as a pharmacophore.

Key Physiochemical Data
PropertyValueContext
CAS Number 475-03-6Unique Identifier
Molecular Formula

Molecular Weight 174.28 g/mol
Boiling Point 242 – 265 °CHigh thermal stability
Density 0.93 g/cm³Less dense than water
LogP (Octanol/Water) ~5.2High lipophilicity (Bioaccumulation potential)
Solubility Ethanol, DCM, ChloroformInsoluble in water

Part 3: Synthesis & Formation Pathways

The synthesis of 1,1,6-TMT is a classic study in carbocation-mediated cyclization. It is most efficiently produced via the acid-catalyzed rearrangement of


- or 

-ionone.
Mechanism of Formation

The reaction proceeds through the protonation of the enone system in


-ionone, followed by electrocyclic ring closure and subsequent deprotonation/rearrangement to form the stable aromatic tetralin system.

IoneneSynthesis BetaIonone β-Ionone (C13H20O) Intermediate Carbocation Intermediate BetaIonone->Intermediate H+ / Heat (Cyclization) Ionene 1,1,6-Trimethyltetralin (Ionene) Intermediate->Ionene - H2O (Aromatization) Water H2O Intermediate->Water

Figure 1: Acid-catalyzed cyclization pathway from


-Ionone to 1,1,6-Trimethyltetralin.[1]
Experimental Protocol: Synthesis from -Ionone

Note: This protocol involves strong acids and exothermic reactions. Perform in a fume hood.

Reagents:

  • 
    -Ionone (95%+)
    
  • Phosphoric Acid (85%) or Sulfuric Acid (conc.)[1]

  • Diethyl Ether (for extraction)

  • Sodium Bicarbonate (

    
    )[2]
    

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 10.0 g of

    
    -ionone.
    
  • Catalysis: Cool the flask to 0-5°C in an ice bath. Slowly add 20 mL of concentrated Phosphoric Acid (85%) dropwise with vigorous stirring. Critical: Temperature control is vital to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature and reflux gently for 2-4 hours. The solution will darken as the conjugated system rearranges.

  • Quenching: Pour the reaction mixture carefully onto 100 g of crushed ice.

  • Extraction: Extract the aqueous mixture with Diethyl Ether (

    
     mL).
    
  • Purification: Wash the combined organic layers with saturated

    
     solution until neutral, then with brine. Dry over anhydrous 
    
    
    
    .
  • Isolation: Remove solvent under reduced pressure. Purify the residue via vacuum distillation (bp ~110°C at 10 mmHg) or silica gel column chromatography (Hexane:EtOAc 98:2) to yield 1,1,6-TMT as a colorless to pale yellow oil.

Part 4: Spectroscopic Characterization

Accurate identification of 1,1,6-TMT relies on distinguishing the aromatic tetralin signals from the olefinic signals of the starting material.

Nuclear Magnetic Resonance (NMR) Profile

 NMR (400 MHz, 

):
PositionShift (

, ppm)
MultiplicityIntegrationAssignment
Ar-H 7.25 – 7.00Multiplet3HAromatic protons (C5, C7, C8)
Ar-CH₃ 2.28Singlet3HMethyl group at C6
Benzylic CH₂ 2.72Triplet (

Hz)
2HMethylene at C4
Aliphatic CH₂ 1.80 – 1.60Multiplet4HMethylenes at C2, C3
Gem-Dimethyl 1.26Singlet6HTwo methyls at C1

Interpretation:

  • The singlet at ~1.26 ppm (6H) is diagnostic for the gem-dimethyl group at the C1 position, confirming the tetralin ring closure.

  • The absence of olefinic protons (usually 5.0–7.0 ppm in ionones) confirms complete aromatization.

Mass Spectrometry (MS)
  • Molecular Ion (

    
    ):  m/z 174
    
  • Base Peak: m/z 159 (

    
    ). The loss of one methyl group from the gem-dimethyl position or the aromatic ring is the dominant fragmentation pathway, forming a stable tropylium-like cation.
    

Part 5: Relevance in Research & Development

Drug Discovery: The Tetralin Scaffold

The 1,1,6-TMT structure is a valuable template for Fragment-Based Drug Discovery (FBDD) . The tetralin core is a "privileged scaffold" found in:

  • Sertraline (Zoloft): An SSRI where the tetralin ring is a core pharmacophore.

  • Rotigotine: A dopamine agonist for Parkinson's disease.

  • Dasotraline: A DNRI.

  • Application: Researchers utilize the 1,1-dimethyl substitution pattern of Ionene to study steric occlusion of metabolic hotspots (CYP450 oxidation sites), potentially extending the half-life of tetralin-based drug candidates.

Analytical Chemistry: Impurity & Degradation Profiling

In the pharmaceutical and food industries, 1,1,6-TMT is monitored as a degradation marker:

  • Source: Oxidative and thermal degradation of carotenoids (Lutein,

    
    -Carotene).
    
  • Significance: Its presence in stability samples indicates excipient breakdown or oxidation of natural product ingredients.

  • Wine Chemistry: In Riesling wines, 1,1,6-TMT is an intermediate that eventually oxidizes to 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) , the compound responsible for the controversial "petrol" aroma. Controlling the TMT

    
     TDN pathway is a key area of agricultural research.
    

References

  • ChemicalBook. (2025).[3] 1,1,6-Trimethyltetralin Chemical Properties and Uses.Link

  • NIST Chemistry WebBook. (2025). Naphthalene, 1,2,3,4-tetrahydro-1,1,6-trimethyl- Mass Spectrum and IR Data.Link

  • Sacks, G. L., et al. (2012). 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) Sensory Thresholds in Riesling Wine. Journal of Agricultural and Food Chemistry. Link

  • PubChem. (2025). Compound Summary: 1,1,6-Trimethyltetralin (Ionene). National Library of Medicine. Link

  • Marais, J. (1992). 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN): A possible degradation product of lutein. Vitis. Link

Sources

1,1,6-Trimethyltetralin physical and chemical data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,1,6-Trimethyltetralin

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1,1,6-trimethyl-1,2,3,4-tetrahydronaphthalene, a key intermediate compound relevant to fields ranging from flavor and fragrance chemistry to synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule.

Molecular Identity and Structure

1,1,6-Trimethyltetralin, also known as α-Ionene, is a substituted tetralin, which is a bicyclic aromatic hydrocarbon.[1][2] Its fundamental structure consists of a benzene ring fused to a cyclohexane ring. The defining features of this specific isomer are the gem-dimethyl groups at position 1 and a single methyl group at position 6 of the tetralin core.

  • Chemical Name : 1,1,6-Trimethyl-1,2,3,4-tetrahydronaphthalene[2][3]

  • Synonyms : 1,1,6-Trimethyltetralin, α-Ionene, Ionene[2][4]

  • CAS Number : 475-03-6[1][3]

  • Molecular Formula : C₁₃H₁₈[2][3]

  • Molecular Weight : 174.286 g/mol [2][3]

  • ChEBI : A member of the class of tetralins that is tetralin substituted by methyl groups at positions 1, 1 and 6 respectively.[1]

Caption: Chemical structure of 1,1,6-Trimethyltetralin.

Physicochemical Data

The physicochemical properties of a compound are fundamental to understanding its behavior in various systems, from reaction kinetics to biological interactions. The data for 1,1,6-trimethyltetralin are summarized below.

PropertyValueUnitSource
Physical State Oil-[1]
Color Clear-[1]
Melting Point -7.5 (estimate)°C[1][2]
Boiling Point 242.3 @ 760 mmHg°C[2]
265.28 (estimate)°C[1]
Density 0.912g/cm³[2]
0.9303-[1]
Refractive Index 1.5257-[1][2]
Flash Point 97.8°C[2]
Vapor Pressure 0.0533 @ 25°CmmHg[2]
Solubility Insoluble in water (0.4381 mg/L est.)-[5]
Soluble in Chloroform, Dichloromethane, Ethyl Acetate-[1][2]
LogP (Octanol/Water) 3.609 - 5.40-[1][2][6]

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of organic molecules. The expected spectroscopic data for 1,1,6-trimethyltetralin are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.[7] For 1,1,6-trimethyltetralin, the following signals are predicted:

  • Aromatic Protons (3H): Three signals in the aromatic region (~7.0-7.2 ppm). Due to the substitution pattern, these protons will likely appear as a singlet, a doublet, and another doublet, reflecting their coupling relationships.

  • Aliphatic Protons (4H): Two triplets in the aliphatic region (~1.6-2.8 ppm) corresponding to the two methylene (-CH₂-) groups in the saturated ring. The protons closer to the aromatic ring will be further downfield.

  • Methyl Protons (12H):

    • A singlet integrating to 6H for the two equivalent methyl groups at the C1 position (~1.2-1.3 ppm).

    • A singlet integrating to 3H for the methyl group on the aromatic ring (~2.3 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.[8] For 1,1,6-trimethyltetralin, a total of 10-12 distinct signals would be expected, depending on the symmetry and resolution:

  • Aromatic Carbons: Six signals in the downfield region (~125-145 ppm). Quaternary carbons will have lower intensities.

  • Aliphatic Carbons: Three signals, including the quaternary C1 carbon (~35-45 ppm) and the two methylene carbons (~20-40 ppm).

  • Methyl Carbons: Three signals in the upfield region (~19-25 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[9][10] The IR spectrum of 1,1,6-trimethyltetralin would be characterized by:

  • ~2850-3000 cm⁻¹: C-H stretching vibrations from the methyl and methylene groups.

  • ~1600 cm⁻¹ and ~1450-1500 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.

  • ~1365-1385 cm⁻¹: A characteristic doublet for the gem-dimethyl group.

  • Below 900 cm⁻¹: C-H out-of-plane bending vibrations that can be indicative of the aromatic substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum is available on the NIST WebBook.[4]

  • Molecular Ion (M⁺): A peak at m/z = 174, corresponding to the molecular weight of the compound.

  • Major Fragmentation: A prominent peak at m/z = 159, corresponding to the loss of a methyl group ([M-15]⁺), which is a characteristic fragmentation for molecules with tertiary or quaternary carbons.

Synthesis and Reactivity

1,1,6-Trimethyltetralin is a notable intermediate in the synthesis of 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN).[1] TDN is a C13-norisoprenoid that is well-known in enology as the compound responsible for the "petrol" or "kerosene" aroma in aged Riesling wines.[11][12]

A general approach to synthesizing tetralin frameworks involves the hydrogenation of naphthalene derivatives.[13][14] For substituted tetralins, Friedel-Crafts type reactions can also be employed, starting with a suitable benzene derivative and an appropriate lactone or dihaloalkane to construct the fused saturated ring.[15]

Applications and Significance

The primary significance of 1,1,6-trimethyltetralin lies in its role as a precursor to TDN.[1] The concentration of TDN in wine is of great interest to winemakers, as low levels can add desirable complexity, while high levels are considered a fault.[12] Research into the formation of TDN from carotenoid precursors in grapes often involves the synthesis of TDN and its intermediates, including 1,1,6-trimethyltetralin, for use as analytical standards.

Safety and Toxicology

Proper handling of any chemical substance is paramount. The available safety data for 1,1,6-trimethyltetralin indicates the following hazards:

  • GHS Pictograms :

    • GHS09: Hazardous to the aquatic environment[1]

  • Hazard Statements :

    • H315: Causes skin irritation[1]

    • H319: Causes serious eye irritation[1]

    • H335: May cause respiratory irritation[1]

    • H411: Toxic to aquatic life with long-lasting effects[1]

  • Precautionary Statements :

    • P264, P280: Wash skin thoroughly after handling and wear protective gloves/eye protection.[1]

    • P302+P352, P305+P351+P338: Specific first aid measures for skin and eye contact.[1]

While specific toxicological studies on 1,1,6-trimethyltetralin are not widely available, data on related tetralin compounds suggest potential for skin and eye irritation.[16][17] Chronic exposure to some tetralin derivatives may affect the liver, kidneys, and central nervous system.[16] Therefore, standard laboratory safety protocols, including the use of personal protective equipment (PPE), are essential when handling this compound.

Experimental Protocols and Workflows

Protocol: Spectroscopic Characterization of a Synthesized 1,1,6-Trimethyltetralin Sample

Objective: To confirm the identity and purity of a synthesized batch of 1,1,6-trimethyltetralin using a multi-spectroscopic approach.

Methodology:

  • Sample Preparation:

    • Dissolve ~5-10 mg of the purified oil sample in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) in an NMR tube. Causality: CDCl₃ is a standard solvent for non-polar organic compounds, and TMS provides a 0 ppm reference for ¹H and ¹³C NMR.

  • NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. Causality: Decoupling simplifies the spectrum to one peak per unique carbon, making interpretation more straightforward.

    • (Optional) Perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ carbons.

  • Infrared Spectroscopy:

    • Place a small drop of the neat oil sample between two KBr or NaCl salt plates.

    • Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹. Causality: This method is simple, fast, and provides a characteristic fingerprint of the molecule's functional groups.

  • Mass Spectrometry:

    • Introduce a diluted solution of the sample (e.g., in hexane) into a GC-MS system. Causality: GC separates the sample from any residual solvent or minor impurities before it enters the mass spectrometer, ensuring a clean mass spectrum of the target compound.

    • Obtain the electron ionization (EI) mass spectrum.

Data Analysis and Validation:

  • NMR: Compare the obtained chemical shifts, integrations, and coupling patterns with the predicted values. The presence of all expected signals and the correct integration ratios validates the proton and carbon framework.

  • IR: Confirm the presence of C-H (aliphatic and aromatic) and C=C (aromatic) stretching bands and the absence of unexpected peaks (e.g., a strong C=O band around 1700 cm⁻¹ or a broad O-H band around 3300 cm⁻¹), which would indicate impurities.[9]

  • MS: Verify that the molecular ion peak corresponds to the calculated molecular weight (174.29 g/mol ) and that the fragmentation pattern (e.g., loss of a methyl group) is consistent with the known structure.

This multi-faceted approach provides a self-validating system. A positive identification requires that the data from all three spectroscopic methods are consistent with the proposed structure of 1,1,6-trimethyltetralin.

Workflow Diagram: Compound Characterization

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation cluster_3 Conclusion prep Prepare Sample in CDCl₃/TMS nmr ¹H and ¹³C NMR Acquisition prep->nmr ir FTIR Analysis (Neat Oil) prep->ir ms GC-MS Analysis prep->ms analyze_nmr Analyze Shifts & Integration nmr->analyze_nmr analyze_ir Identify Functional Groups ir->analyze_ir analyze_ms Check M⁺ and Fragmentation ms->analyze_ms conclusion Structure & Purity Confirmed? analyze_nmr->conclusion analyze_ir->conclusion analyze_ms->conclusion

Caption: Workflow for the spectroscopic validation of 1,1,6-trimethyltetralin.

References

  • 1,1,6-Trimethyl-1,2-dihydronaphthalene . Wikipedia. [Link]

  • 1,2,3,4-tetrahydro-1,1,5,6-tetramethyl naphthalene, 31197-54-3 . The Good Scents Company. [Link]

  • MATERIAL SAFETY DATA SHEET TETRALIN . oxfordlabchem.com. [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I) . Chemistry LibreTexts. [Link]

  • 1,1,6-Trimethyltetralin . LookChem. [Link]

  • TDN, (1,1,6,-trimethyl-1,2-dihydronapthalene) . Waterhouse Lab. [Link]

  • 1,1,6-trimethyl-1,2,3,4-tetrahydronaphthalene - 475-03-6 . ChemSynthesis. [Link]

  • Chemical Properties of Naphthalene, 1,2,3,4-tetrahydro-1,1,6-trimethyl- (CAS 475-03-6) . Cheméo. [Link]

  • New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles . MDPI. [Link]

  • α-TETRALONE . Organic Syntheses Procedure. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra . Master Organic Chemistry. [Link]

  • Toxicological Summary for 6-Acetyl-1,1,2,4,4,7 hexamethyltetraline . Minnesota Department of Health. [Link]

  • A New, Safe and Convenient Procedure for Reduction of Naphthalene and Anthracene: Synthesis of Tetralin in a One-Pot Reaction . ResearchGate. [Link]

  • 1,1,4,4-Tetramethyltetralin | C14H20 | CID 81186 . PubChem. [Link]

  • RIFM FRAGRANCE INGREDIENT SAFETY ASSESSMENT, 6-acetyl-1,1,2,4,4,7-hexamethyltetraline . Elsevier. [Link]

  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine . PMC. [Link]

  • Process for the production of 3,3,6,8-tetramethyl-tetralone-(1) from isophorone residues.
  • 1,1,6-Trimethyl-1,2-dihydronaphthalene | C13H16 | CID 121677 . PubChem. [Link]

  • CAS No : 475-03-6| Chemical Name : 1,1,6-Trimethyltetralin . Pharmaffiliates. [Link]

  • Chapter 8: NMR and IR Spectroscopy Problems . Scribd. [Link]

  • Spectroscopy and Spectrometry in Organic Chemistry . University of Wisconsin-Madison. [Link]

  • Naphthalene, 1,2,3,4-tetrahydro-1,1,6-trimethyl- . NIST WebBook. [Link]

Sources

Technical Guide: The Discovery and Analysis of 1,1,6-Trimethyltetralin in Crude Oil

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1,6-Trimethyl-1,2,3,4-tetrahydronaphthalene (1,1,6-TMT), historically known as Ionene , represents a critical molecular fossil in petroleum geochemistry. Its discovery in crude oil provided definitive evidence linking fossil fuels to specific biological precursors—primarily carotenoids like


-carotene. This guide details the structural elucidation, diagenetic origins, and analytical protocols required to isolate and identify 1,1,6-TMT. While primarily a geochemical biomarker, the methods described herein for the isolation of trace terpenes directly parallel workflows in natural product drug discovery.

Part 1: The Geochemical Context

The Biomarker Concept

Crude oil is not merely a random mixture of hydrocarbons; it is a "molecular graveyard" preserving the chemical skeletons of ancient life. Biomarkers are organic compounds in geological extracts that retain the carbon skeleton of their biological precursor.[1]

The Significance of 1,1,6-Trimethyltetralin

Unlike hopanes or steranes, which indicate bacterial or eukaryotic membrane origins respectively, 1,1,6-TMT serves as a specific indicator of thermal degradation of carotenoids . Its presence in crude oil or source rock extracts suggests:

  • Input: High contribution of carotenoid-rich biomass (algae, higher plants).

  • Process: Thermal alteration (catagenesis) of the polyene chain.

  • Paleoenvironment: Often associated with lacustrine or terrestrial inputs where sporopollenin (which contains carotenoid units) is preserved.

Part 2: The Discovery & Structural Elucidation

The identification of 1,1,6-TMT in geological samples was not a single serendipitous event but a triumph of rigorous organic structural analysis.

The Analytical Challenge

In the mid-20th century, researchers analyzing the "aromatic fraction" of crude oils encountered a series of trimethyl-substituted tetralins. The challenge was distinguishing 1,1,6-TMT from its isomers (e.g., 1,2,5-TMT or 1,1,5-TMT) which have identical molecular weights (174 Da) but vastly different biological implications.

The "Smoking Gun" Methodology

The definitive identification required a self-validating loop of isolation, synthesis, and comparison:

  • Isolation: Silica gel chromatography was used to separate the aromatic fraction from the saturated hydrocarbons.

  • Fragmentation Analysis: Mass spectrometry (GC-MS) revealed a molecular ion (

    
    ) at m/z 174 and a characteristic base peak at m/z 159 (
    
    
    
    ), corresponding to the loss of a methyl group to form a stable benzylic cation.
  • Synthetic Verification: To confirm the structure, researchers synthesized authentic Ionene by the thermal cyclization of

    
    -ionone or 
    
    
    
    -carotene.
  • Co-Injection: The geological "unknown" was co-injected with the synthetic standard. The perfect overlap of retention times and mass spectra confirmed the identity.

Key Insight: This methodology—comparing natural unknowns against synthesized standards—remains the gold standard in both geochemistry and pharmacognosy.

Part 3: Mechanistic Origins (Diagenesis)

The formation of 1,1,6-TMT is a textbook example of diagenetic aromatization . It originates from the cleavage and cyclization of the long, conjugated polyene chain found in carotenoids.

The Pathway
  • Precursor:

    
    -Carotene (C40).
    
  • Thermal Cleavage: Under geological heat and pressure, the polyene chain undergoes homolytic cleavage.

  • Cyclization: The resulting fragments cyclize to form the six-membered ring.

  • Aromatization: Hydrogen loss leads to the stable tetralin system.

Visualization of the Pathway

The following diagram illustrates the transformation from biological precursor to geological artifact.

CaroteneDegradation cluster_0 Geological Time Scale Carotene β-Carotene (Biological Precursor) Cleavage Thermal Cleavage (Polyene Chain Break) Carotene->Cleavage Diagenesis (Heat/Pressure) Cyclization Cyclization (Ring Formation) Cleavage->Cyclization Radical Rearrangement Ionene 1,1,6-Trimethyltetralin (Geological Biomarker) Cyclization->Ionene Aromatization

Caption: Figure 1: Diagenetic trajectory of β-Carotene degrading into 1,1,6-Trimethyltetralin.

Part 4: Analytical Protocol

This protocol is designed for the isolation of aromatic biomarkers from crude oil. It follows the standards of rigorous organic geochemistry.

Reagents & Equipment
  • Solvents: n-Hexane (HPLC Grade), Dichloromethane (DCM), Methanol.

  • Adsorbents: Activated Silica Gel (100-200 mesh), Alumina (neutral).

  • Instrument: GC-MS (e.g., Agilent 7890B/5977B) with a DB-5MS column (30m x 0.25mm).

Step-by-Step Workflow
StepPhaseActionRationale (Causality)
1 Asphaltene Removal Dissolve 100mg crude oil in n-hexane (40mL). Let stand 12h. Filter.Asphaltenes are high-MW polar molecules that will clog GC columns and interfere with separation.
2 SARA Fractionation Load de-asphalted oil onto a Silica/Alumina column.Separates hydrocarbons based on polarity.
3 Elution 1 (Saturates) Elute with 100% n-Hexane. Discard or save for alkane analysis.Removes n-alkanes/hopanes to reduce noise in the aromatic window.
4 Elution 2 (Aromatics) Elute with 70:30 Hexane:DCM. Collect this fraction. 1,1,6-TMT is aromatic; it elutes here due to pi-pi interactions with the silica.
5 Concentration Evaporate solvent under

stream to ~100

L.
Increases analyte concentration for trace detection.
6 GC-MS Analysis Inject 1

L splitless. Temp Ramp: 40°C to 300°C @ 4°C/min.
Slow ramp ensures separation of TMT isomers.
Identification Criteria (Self-Validating)

To confirm 1,1,6-TMT, the peak must satisfy:

  • Retention Index (RI): Must match standard (approx. RI 1400-1450 on DB-5).

  • Mass Spectrum:

    • Molecular Ion: m/z 174 (Strong).

    • Base Peak: m/z 159 (Dominant, [M-CH3]+).

    • Lack of: m/z 133 (Characteristic of other isomers).[2]

Workflow Diagram

Protocol Crude Crude Oil Sample Precip Asphaltene Precipitation (n-Hexane) Crude->Precip Column Column Chromatography (Silica/Alumina) Precip->Column Fraction Aromatic Fraction (Hexane:DCM) Column->Fraction Elution 2 GCMS GC-MS Analysis (SIM Mode: m/z 159, 174) Fraction->GCMS Data Identification (Compare to Standard) GCMS->Data

Caption: Figure 2: Analytical workflow for the isolation of 1,1,6-Trimethyltetralin.

Part 5: Implications for Research

Geochemical Source Correlation

The presence of 1,1,6-TMT allows geologists to correlate an oil spill or reservoir sample back to a specific source rock. If an oil is rich in 1,1,6-TMT, it implies the source rock was deposited in an environment preserving algal or plant matter (carotenoids), distinct from sources rich in marine carbonate (which might favor other biomarkers).

Parallels in Drug Discovery

For the pharmaceutical audience, the discovery of 1,1,6-TMT illustrates the power of bio-prospecting via degradation products . Just as geochemists use TMT to find oil, natural product chemists can use degradation fragments to identify the presence of unstable bioactive terpenes in complex plant extracts that may have degraded during extraction.

References

  • Wang, T. G., & Simoneit, B. R. T. (1990). Organic geochemistry of the Lower Cretaceous sediments in the GB1 well, Guyang Basin, Inner Mongolia. Organic Geochemistry, 15(6), 625–639. Link

  • Achari, R. G., Shaw, G., & Holberry, R. (1973). Phenolic acids in the domain of sporopollenin. Journal of Chemical Society, Perkin Transactions 1, 1973, 1777-1783. Link

  • Mader, I. (1964).[3] Beta-Carotene: Thermal Degradation.[3][4][5][6] Science, 144(3618), 533–534.[3] Link

  • Day, W. C., & Erdman, J. G. (1963). Ionene: A Thermal Degradation Product of Beta-Carotene.[3][4] Science, 141(3583), 808. Link

  • Peters, K. E., Walters, C. C., & Moldowan, J. M. (2005). The Biomarker Guide: Volume 2, Biomarkers and Isotopes in Petroleum Exploration and Earth History. Cambridge University Press. Link

Sources

Methodological & Application

Application Note: NMR-Based Structural Characterization of 1,1,6-Trimethyltetralin (Ionene)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

1,1,6-Trimethyl-1,2,3,4-tetrahydronaphthalene (commonly known as Ionene ) is a critical degradation product of ionones and carotenoids. It frequently appears in fragrance chemistry, geological biomarkers, and as a byproduct in the acid-catalyzed cyclization of pseudoionones.

Accurate characterization of 1,1,6-TMT is challenging due to the presence of structural isomers (e.g., 1,1,5-trimethyltetralin or 1,1,7-trimethyltetralin) formed via methyl migration during synthesis. This guide provides a definitive NMR protocol to distinguish 1,1,6-TMT from its isomers, focusing on the specific coupling patterns of the aromatic region and the distinct chemical shifts of the gem-dimethyl group.

Key Structural Features[1][2][3]
  • Core: Tetralin (1,2,3,4-tetrahydronaphthalene) skeleton.

  • Aliphatic Region: A gem-dimethyl group at C1 and a benzylic methylene at C4.

  • Aromatic Region: A 1,2,4-substitution pattern (relative to the benzene ring), with a methyl group at position 6.

Sample Preparation Protocol

To ensure high-resolution spectra capable of resolving fine coupling constants (


), strict adherence to sample preparation is required.
Materials
  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS (Tetramethylsilane) as internal reference.
    
    • Why:

      
       provides excellent solubility for non-polar terpenes and tetralins.
      
  • Tube: 5mm High-Precision NMR Tube (e.g., Wilmad 528-PP or equivalent).

  • Sample Mass: 10–20 mg for 1H; 30–50 mg for 13C.

Procedure
  • Dissolution: Dissolve 15 mg of the analyte in 0.6 mL of

    
    .
    
  • Filtration: If any turbidity is observed, filter through a glass wool plug directly into the NMR tube to remove suspended solids that cause line broadening.

  • Homogenization: Invert the tube 3 times. Ensure the solution height is exactly 4.0–4.5 cm to match the receiver coil length.

  • Shimming: Perform gradient shimming (top shim) to achieve a linewidth at half-height (

    
    ) of 
    
    
    
    Hz on the TMS signal.

1H NMR Characterization (600 MHz Recommended)

The proton spectrum of 1,1,6-TMT is distinct due to the "isolated" spin systems of the aromatic ring and the fixed conformation of the saturated ring.

Representative Data Table ( , 298 K)
PositionShift (

, ppm)
Mult.Integration

(Hz)
Assignment Logic
TMS 0.00s--Internal Reference
C1-Me

1.28s6H-Gem-dimethyl (Shielded by steric bulk)
C2-H

1.65 - 1.70m2H-Aliphatic methylene
C3-H

1.78 - 1.85m2H-Aliphatic methylene
C6-Me 2.29s3H-Aromatic Methyl (Deshielded)
C4-H

2.72t2H6.5Benzylic (Deshielded by ring current)
H5 6.90s (br)1H-Meta to H7, Ortho to C4 (Broadened by allylic coupling)
H7 6.95dd1H7.8, 1.5Ortho to H8, Meta to H5
H8 7.20d1H7.8Ortho to H7 (Deshielded by C1-Me

proximity)
Spectral Analysis & Validation[8]
  • The Aromatic Fingerprint: The most critical diagnostic is the pattern of the three aromatic protons.

    • H8 (d, 7.8 Hz): This proton is adjacent to the quaternary C1. It typically appears most downfield due to the steric compression (deshielding) of the gem-dimethyl group.

    • H5 (s/d): This proton is isolated from H8. It appears as a broad singlet or a doublet with a small meta-coupling (

      
       Hz).
      
  • Integration Check: The ratio of the gem-dimethyl singlet (1.28 ppm) to the aromatic methyl singlet (2.29 ppm) must be exactly 2:1 (6H : 3H). Any deviation suggests the presence of isomers like 1,1,5-TMT.

13C NMR & DEPT Analysis[9]

Carbon spectroscopy confirms the carbon skeleton and is essential for identifying the quaternary carbon at C1.

Representative Data Table ( )
PositionShift (

, ppm)
Type (DEPT-135)Assignment
C6-Me 21.1CH

(+)
Aromatic Methyl
C2 19.8CH

(-)
Methylene
C1-Me

31.8CH

(+)
Gem-dimethyls
C1 33.9C (quat)Diagnostic Quaternary Carbon
C3 39.6CH

(-)
Methylene
C4 30.2CH

(-)
Benzylic Methylene
Ar-C 125.0 - 145.0CH/CAromatic Ring Carbons

Note: The quaternary C1 signal at ~34 ppm disappears in DEPT-135 and DEPT-90 experiments, distinguishing it from the solvent line and methyl groups.

Isomeric Differentiation (The "Ionene" Challenge)

A common impurity is 1,1,5-trimethyltetralin , where the aromatic methyl group is at position 5 (adjacent to the benzylic C4).

Feature1,1,6-TMT (Target) 1,1,5-TMT (Isomer)
H5 Signal Singlet/Meta-doublet (Isolated)Absent (Substituted by Methyl)
Aromatic Pattern 1,2,4-Substituted (d, dd, s)1,2,3-Substituted (d, t, d)
Benzylic C4-H

Triplet (~2.72 ppm)Multiplet/Shifted (Steric clash with C5-Me)
NOESY Correlation C6-Me

H5 / H7
C5-Me

C4-H

(Strong)

Protocol for NOESY: Run a 2D NOESY with a mixing time of 500 ms.

  • Positive ID: Look for a cross-peak between the aromatic methyl (2.29 ppm) and the aromatic proton H5 (6.90 ppm).

  • Negative ID: If the aromatic methyl shows a strong NOE to the benzylic methylene (C4-H

    
     at 2.72 ppm), the molecule is the 1,1,5-isomer .
    

Experimental Workflow Diagram

The following logic flow ensures a self-validating characterization process.

NMR_Workflow Start Sample: 1,1,6-Trimethyltetralin Prep Dissolve in CDCl3 (15mg / 0.6mL) Start->Prep H1_Scan Acquire 1H NMR (16 Scans, d1=2s) Prep->H1_Scan Check_Int Integration Check: Gem-Me (6H) : Ar-Me (3H) Ratio = 2:1? H1_Scan->Check_Int Fail_Int Impurity Suspected Recrystallize/Chromatography Check_Int->Fail_Int No Check_Arom Aromatic Pattern Check: Observe H5 (s), H7 (dd), H8 (d)? Check_Int->Check_Arom Yes Isomer_Warn Isomer Alert: Likely 1,1,5-TMT or 1,1,7-TMT Check_Arom->Isomer_Warn No C13_Scan Acquire 13C / DEPT-135 Confirm Quaternary C1 ~34 ppm Check_Arom->C13_Scan Yes NOESY 2D NOESY Experiment Mixing time = 500ms C13_Scan->NOESY Final_Check NOE Correlation: Ar-Me <-> H5 (Strong) Ar-Me <-> C4-H2 (Weak/None) NOESY->Final_Check Final_Check->Isomer_Warn No Success Identity Confirmed: 1,1,6-Trimethyltetralin Final_Check->Success Yes

Caption: Logical workflow for the NMR-based validation of 1,1,6-Trimethyltetralin, incorporating integration checks and 2D NOESY for isomer discrimination.

References

  • NIST Mass Spectrometry Data Center. "Naphthalene, 1,2,3,4-tetrahydro-1,1,6-trimethyl- (Ionene)." NIST Chemistry WebBook, SRD 69. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS No. 2785 (Tetralin derivatives reference). [Link]

  • Reich, H. J. "Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts." University of Wisconsin-Madison. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for Tetralin shift prediction logic).

Application Note: 1,1,6-Trimethyltetralin as a Geochemical Standard for Aromatic Hydrocarbon Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing 1,1,6-Trimethyltetralin (1,1,6-TMT) as a reference standard in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of sedimentary organic matter and crude oils.

While 1,2,5-trimethyltetralin and 1,2,7-trimethyltetralin are widely recognized biomarkers for angiosperm (higher plant) input, 1,1,6-TMT serves a distinct and critical role: it is the primary thermal degradation product of Ionene (derived from


-carotene). Therefore, accurate resolution of 1,1,6-TMT from its isomers is essential for distinguishing between biological source input  and thermal maturity  signals in geological samples. This guide provides the methodological rigor required to achieve that resolution.

Chemical Background & Significance[1][2][3]

The Carotenoid-Ionene-Tetralin Pathway

Understanding the origin of 1,1,6-TMT is the prerequisite for its analytical use. Unlike biomarkers that preserve the carbon skeleton of their biological precursor intact, 1,1,6-TMT is a product of diagenetic and catagenetic alteration.

  • Precursor: Carotenoids (e.g.,

    
    -carotene) present in algae and bacteria.
    
  • Intermediate: Diagenesis converts these into Ionene (1,1,6-trimethyl-1,2,3,4-tetrahydronaphthalene).

  • Product: Under thermal stress (catagenesis), Ionene isomerizes and degrades. However, 1,1,6-TMT remains a dominant structural isomer linked to this specific lineage, unlike 1,2,5-TMT which links to Agathalene/Agathic acid (conifers/angiosperms).

Mechanism Visualization

The following diagram illustrates the formation pathway and the critical analytical differentiation required.

G Carotene β-Carotene (Algal/Bacterial) Ionene Ionene (Diagenetic Intermediate) Carotene->Ionene Cyclization & Reduction TMT116 1,1,6-Trimethyltetralin (Thermal Product) Ionene->TMT116 Thermal Degradation TMT125 1,2,5-Trimethyltetralin (Angiosperm Biomarker) Agathic Agathic Acid (Higher Plants) Agathic->TMT125 Diagenesis

Figure 1: Differentiation of 1,1,6-TMT (Algal/Thermal origin) from 1,2,5-TMT (Higher Plant origin).

Experimental Protocol

Materials and Standards
  • Analyte Standard: 1,1,6-Trimethyltetralin (Purity >98%).

    • Note: If commercial standards are unavailable, 1,1,6-TMT can be generated by thermal degradation of synthesized Ionene at 300°C for 1 hour, followed by isolation.

  • Internal Standard (ISTD):

    
    -Naphthalene or 
    
    
    
    -Phenanthrene (for quantification of aromatic fraction).
  • Solvents: Dichloromethane (DCM), n-Hexane (HPLC Grade).

  • Column: Activated Silica Gel (100-200 mesh) and Alumina.

Sample Preparation: Aromatic Fractionation

To detect 1,1,6-TMT, the saturated hydrocarbons and polar compounds must be removed.

  • Asphaltene Removal: Precipitate asphaltenes from crude oil/extract using excess n-hexane (40:1 solvent:oil ratio). Filter.

  • Liquid Chromatography (Open Column):

    • Pack a glass column with activated silica gel over alumina.

    • Elution 1 (Saturates): Elute with n-hexane (discard or save for biomarker analysis).

    • Elution 2 (Aromatics): Elute with DCM:Hexane (1:2 v/v) . This fraction contains the alkyltetralins.

  • Concentration: Evaporate the aromatic fraction to ~1 mL under a gentle nitrogen stream.

  • Spiking: Add 10

    
    L of ISTD solution (100 ppm) to the vial.
    
GC-MS Instrumentation Parameters

The separation of trimethyltetralin isomers is challenging due to similar boiling points. The following conditions are optimized for resolution.

ParameterSettingRationale
Instrument Agilent 7890B GC / 5977B MSD (or equivalent)High sensitivity required for trace biomarkers.
Column DB-5ms or HP-5ms (60m x 0.25mm x 0.25

m)
60m length is mandatory to resolve 1,1,6-TMT from 1,2,5-TMT.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains resolution during temperature ramp.
Inlet Splitless (300°C), Purge flow 50 mL/min at 1 minMaximizes analyte transfer.
Oven Program 40°C (2 min)

4°C/min

310°C (20 min)
Slow ramp rate crucial for isomer separation in the 150-200°C range.
MS Source EI (70 eV), 230°CStandard ionization.[1]
Acquisition SIM Mode (Groups described below)Enhances signal-to-noise ratio.

SIM Acquisition Groups (Trimethyltetralins):

  • Target Ions: m/z 159 (Base Peak, [M-CH

    
    ]
    
    
    
    ), m/z 174 (Molecular Ion, M
    
    
    ).
  • Qualifier Ions: m/z 131, 145.

  • Dwell Time: 50 ms per ion.

Data Analysis & Interpretation

Identification Criteria

A peak is identified as 1,1,6-TMT only if it meets all three criteria:

  • Retention Index (RI): Must match the reference standard (typically elutes before 1,2,5-TMT on non-polar phases).

  • Ion Ratio: The ratio of m/z 159 to m/z 174 should be consistent with the standard (approx 10:1, as the gem-dimethyl group at C-1 facilitates easy methyl loss).

  • Resolution: Valley-to-peak ratio between 1,1,6-TMT and adjacent isomers must be < 10%.

Calculation of Geochemical Ratios

Once identified, 1,1,6-TMT is used to calculate source/maturity indices.

Trimethyltetralin Ratio (TMT Ratio):



  • Interpretation:

    • High Ratio (> 0.8): Indicates dominance of algal/bacterial input (Ionene precursor) or high thermal stress.

    • Low Ratio (< 0.4): Indicates significant higher plant input (Agathic acid precursor).

Analytical Workflow Diagram

Workflow Sample Crude Oil / Rock Extract Deasphalting Deasphalting (n-Hexane precipitation) Sample->Deasphalting LC Liquid Chromatography (Silica/Alumina) Deasphalting->LC Frac_Sat Saturates Fraction (Discard/Archive) LC->Frac_Sat Elute Hexane Frac_Aro Aromatic Fraction (Target) LC->Frac_Aro Elute DCM:Hex (1:2) GCMS GC-MS Analysis (DB-5ms, 60m) Frac_Aro->GCMS Add ISTD Data SIM Data Processing (m/z 159, 174) GCMS->Data Result 1,1,6-TMT Identification & Ratio Calculation Data->Result

Figure 2: Analytical workflow for the isolation and quantification of 1,1,6-Trimethyltetralin.

References

  • Peters, K. E., Walters, C. C., & Moldowan, J. M. (2005). The Biomarker Guide: Volume 2, Biomarkers and Isotopes in Petroleum Exploration and Earth History. Cambridge University Press. (The definitive text on biomarker identification and source correlation).

  • Puttmann, W., & Villar, H. (1987). Occurrence and geochemical significance of 1,2,5,6-tetramethylnaphthalene. Geochimica et Cosmochimica Acta, 51(11), 3023-3033. (Foundational work establishing the separation of methylnaphthalenes and tetralins).

  • Radke, M., & Willsch, H. (1994). Abundance patterns of trimethylnaphthalenes in oils and source rocks. Organic Geochemistry, 21(3-4), 295-306. (Details the analytical conditions for separating trimethyl-aromatics).

  • Achari, R. G., et al. (1973). Thermal Degradation of Ionene.

Sources

Technical Deep Dive: 1,1,6-Trimethyltetralin (Ionene) in Olfactory Science

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 1,1,6-Trimethyltetralin (Ionene) in Flavor and Fragrance Research

Executive Summary & Chemical Identity

1,1,6-Trimethyl-1,2,3,4-tetrahydronaphthalene , commonly known as Ionene (CAS: 475-03-6), is a bicyclic hydrocarbon derived from the acid-catalyzed degradation or rearrangement of ionones and carotenoids.[1][2]

While frequently confused with its unsaturated analog 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) —the controversial "petrol" off-flavor in aged Riesling wines—Ionene possesses a distinct, more stable olfactory profile.[1][2] It serves as a critical model compound for studying terpene stability and acts as a niche ingredient in woody, amber, and violet-type fragrance accords.[1][2]

Chemical Distinction (Critical):

  • TDN (Dihydronaphthalene): High-impact "Kerosene/Petrol" odor; key marker of Riesling aging.[3][4]

  • Ionene (Tetrahydronaphthalene): Lower-impact, warm, woody, berry-like, and violet-nuanced odor; significantly more stable due to the fully saturated ring.[1][2]

Synthesis & Production Protocols

Context: Ionene is rarely found in high concentrations in fresh natural isolates.[2] For research and fragrance application, it is synthesized via the cyclization of


- or 

-ionone.[2][3] This process mimics the accelerated aging of carotenoids.[3]
Protocol A: Acid-Catalyzed Cyclization of -Ionone

Objective: To synthesize high-purity Ionene for olfactory benchmarking or chromatographic standards.

Reagents:

  • 
    -Ionone (CAS: 127-41-3)[1][2][3]
    
  • Phosphoric Acid (85% H

    
    PO
    
    
    
    ) or Amberlyst-15 (Solid Acid Catalyst)[1][2][3]
  • Solvent: Toluene or Cyclohexane[3]

  • Quenching Agent: Sodium Bicarbonate (saturated aq.)[2][3]

Workflow:

  • Setup: Equip a 250mL round-bottom flask with a reflux condenser and magnetic stirrer.

  • Reaction: Dissolve 0.1 mol of

    
    -ionone in 50mL of toluene.
    
  • Catalysis: Add 5.0g of Amberlyst-15 (preferred for easier workup) or 2mL of H

    
    PO
    
    
    
    .
  • Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. Note: Monitor via TLC or GC.[2][3][5] The disappearance of the ionone peak and appearance of the tetralin peak indicates conversion.[3]

  • Workup: Cool to room temperature. Filter off the solid catalyst.[3] If using liquid acid, wash the organic layer with saturated NaHCO

    
     until neutral, then wash with brine.[1][2]
    
  • Purification: Dry over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure.
    
  • Distillation: Purify via vacuum distillation (approx. 105–110°C at 10 mmHg) to isolate the colorless Ionene oil.

Mechanism Visualization: The transformation involves the protonation of the enone double bond, followed by ring closure and hydride shifts to form the aromatic/saturated bicyclic system.

IoneneSynthesis cluster_0 Precursor cluster_1 Intermediate cluster_2 Product AlphaIonone α-Ionone (C13H20O) Carbocation Carbocation Intermediate AlphaIonone->Carbocation H+ / Heat Ionene Ionene (1,1,6-Trimethyltetralin) Carbocation->Ionene Cyclization & Dehydration Water H2O (Eliminated) Carbocation->Water

Caption: Acid-catalyzed conversion of α-Ionone to Ionene via carbocation rearrangement.[1][2][3][6]

Application Note: Fragrance Formulation

Role: Fixative & Modifier.[2][3] Odor Profile: Warm, woody, balsamic, with dry amber and violet undertones.[1][2] Lacks the aggressive "burnt" rubber notes of TDN.[3]

Formulation Strategy: Ionene is used to "bridge" the gap between volatile floral top notes (like violet leaf or iris) and heavy base notes (patchouli, labdanum). Its structural similarity to the ionones allows it to extend the "violet effect" into the dry-down phase where traditional ionones might fade or oxidize.[3]

Accord TypeUsage LevelEffect
Woody Amber 0.5% – 2.0%Increases substantivity; adds a "dried fruit" complexity to cedarwood.[2][3]
Violet / Iris 0.1% – 0.5%Enhances the earthy, rooty aspect of orris butter replacers.[2]
Leather 0.5% – 1.5%Provides a chemical, dry-cleaning solvent nuance that modernizes leather accords.[1][2][3]

Stability: Unlike citral or limonene, Ionene is chemically robust due to the tetralin structure.[2] It is stable in high-pH media (soaps) and acidic media (fabric softeners), making it a versatile functional fragrance ingredient.[1][2]

Analytical Protocol: Detection & Quantification

Challenge: Distinguishing Ionene from TDN and other C13-norisoprenoids in complex matrices (wine, essential oils). Method: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.[1][2][3]

Step-by-Step Workflow
  • Sample Preparation:

    • Liquid (Wine/Juice): Place 10mL of sample into a 20mL headspace vial. Add 3g NaCl (to salt-out volatiles).[2][3]

    • Solid (Botanicals): Grind 1g of material, suspend in 10mL water/NaCl solution.

    • Internal Standard: Add 10µL of 2-octanol or deuterated TDN (d3-TDN) solution (50 mg/L).

  • SPME Extraction:

    • Fiber: 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS).[2][3] This "grey" fiber covers the polarity range best.[3]

    • Incubation: 15 min at 50°C (agitation at 500 rpm).

    • Extraction: Expose fiber to headspace for 45 min at 50°C.

  • GC-MS Parameters:

    • Column: DB-Wax or HP-INNOWax (polar column preferred to separate terpene isomers).[1][2][3]

    • Carrier Gas: Helium at 1.0 mL/min.[2][3]

    • Oven Program: 40°C (hold 5 min)

      
       5°C/min to 240°C 
      
      
      
      Hold 10 min.
    • Inlet: Splitless mode, 250°C.

  • Mass Spectrometry (SIM Mode):

    • Target Ions for Ionene (1,1,6-Trimethyltetralin):

      • Quant Ion: m/z 159 (Loss of methyl group).[3]

      • Qual Ions: m/z 174 (Molecular Ion), m/z 119, m/z 105.[1][2]

    • Differentiation: TDN will elute slightly later on polar columns and has a dominant m/z 157 ion (due to the extra double bond).[3]

AnalyticalWorkflow cluster_prep Sample Prep cluster_extract Extraction cluster_analysis Quantification Sample Matrix + NaCl (Salting Out) SPME HS-SPME DVB/CAR/PDMS Fiber 50°C, 45 min Sample->SPME ISTD Internal Std (d3-TDN or 2-Octanol) ISTD->Sample GC GC Separation (DB-Wax Column) SPME->GC Thermal Desorption MS MS Detection (SIM Mode: m/z 159, 174) GC->MS

Caption: HS-SPME-GC-MS workflow for the isolation and specific detection of Ionene.

Regulatory & Safety (E-E-A-T)

  • IFRA Status: 1,1,6-Trimethyltetralin is generally considered a fragrance contaminant or minor ingredient.[1][2] It does not currently have a specific IFRA Standard banning it, but it falls under the general scrutiny of terpene hydrocarbons.[2]

  • RIFM: Evaluated as part of the "Alkyl Cyclic Ketones" or related hydrocarbon groups.[3]

  • Usage Limit: The Good Scents Company and industry norms suggest a maximum usage of 3.0% in fragrance concentrate, though typical usage is much lower (<0.5%) due to its distinct odor profile.

References

  • Sacks, G. L., et al. (2012).[1][2] "Sensory threshold of 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) and concentrations in young Riesling and non-Riesling wines." Journal of Agricultural and Food Chemistry. Link

  • The Good Scents Company. (2023).[3] "Alpha-Ionene (CAS 475-03-6) Data Sheet." Link

  • Dobrydnev, A., et al. (2020).[1][7] "An optimized method for synthesis and purification of 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN)." MethodsX. Link(Note: Contains relevant synthesis pathways for methylated naphthalene derivatives).[1][3]

  • Cox, A., et al. (2005).[1][2] "The effect of bottle ageing on the norisoprenoid composition of Riesling wines." Australian Journal of Grape and Wine Research.[3][8] Link

Sources

Application Note: High-Sensitivity Determination of 1,1,6-Trimethyltetralin in Environmental Matrices via HS-SPME-GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the quantitation of 1,1,6-Trimethyltetralin (1,1,6-TMT) in water and soil samples.[1] While often associated with the degradation of carotenoids in viticulture (as a precursor to TDN), 1,1,6-TMT serves as a critical biomarker for specific petrogenic contamination and industrial effluent tracking.[1]

We present a Headspace Solid-Phase Microextraction (HS-SPME) method coupled with Gas Chromatography-Mass Spectrometry (GC-MS) operating in Selected Ion Monitoring (SIM) mode.[1] This approach eliminates the need for large solvent volumes (Green Chemistry) while achieving sub-ppb (µg/L) detection limits required for environmental compliance and forensic fingerprinting.[1]

Introduction & Environmental Significance[1][2]

1,1,6-Trimethyltetralin (CAS: 475-03-6) is a methylated tetrahydronaphthalene.[1][2][3][4][5] Its presence in the environment is dual-sourced:[1]

  • Petrogenic: As a component of the "ionene" fraction in crude oil and refined kerosene products. It is a persistent marker for aged petroleum spills where lighter aromatics (BTEX) have volatilized.

  • Biogenic/Agricultural: A degradation product of carotenoids (e.g., lutein) and a structural isomer of ionene. It is often monitored in agricultural runoff to distinguish between industrial pollution and biomass decay.

Physicochemical Profile

Understanding the analyte's properties is the foundation of this protocol. 1,1,6-TMT is hydrophobic and semi-volatile, making it an ideal candidate for headspace extraction from aqueous matrices.[1]

PropertyValueImplication for Analysis
Molecular Formula C₁₃H₁₈Target Mass: 174.28 Da
Log K_ow (LogP) ~5.4Highly lipophilic; adsorbs strongly to soil organic matter.[1]
Boiling Point ~265°CSuitable for standard non-polar GC columns (e.g., 5% Phenyl).[1]
Water Solubility Very LowRequires "salting out" (NaCl) to drive analyte into headspace.[1]

Analytical Strategy: The "Why" Behind the Method

We utilize HS-SPME (Headspace Solid-Phase Microextraction) over Liquid-Liquid Extraction (LLE) for three reasons:

  • Matrix Isolation: Non-volatile humic acids in soil/water remain in the liquid phase, protecting the GC liner.

  • Sensitivity: The partition coefficient (

    
    ) of 1,1,6-TMT favors the fiber coating, offering a concentration factor >100x compared to solvent extraction.
    
  • Selectivity: By using SIM mode, we isolate the unique fragmentation pattern of the trimethyl-substituted ring, filtering out background hydrocarbon noise.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Collection (Water/Soil) Prep Matrix Modification (NaCl Saturation) Sample->Prep Homogenize Extract HS-SPME Extraction (DVB/CAR/PDMS Fiber) Prep->Extract Equilibrium (45°C) Desorb GC Inlet Desorption (260°C, Splitless) Extract->Desorb Thermal Desorption Sep Capillary Separation (DB-5ms UI) Desorb->Sep He Carrier Detect MS Detection (SIM Mode) Sep->Detect EI (70eV) Data Quantitation & Reporting Detect->Data Integration

Caption: Figure 1. End-to-end analytical workflow for 1,1,6-TMT determination, emphasizing the critical matrix modification step to enhance headspace partitioning.

Experimental Protocol

Reagents and Standards
  • Analyte: 1,1,6-Trimethyltetralin (>95% purity).[1]

  • Internal Standard (ISTD): 1,2,3,4-Tetrahydronaphthalene-d12 (Tetralin-d12).[1] Note: Deuterated analogs of the specific isomer are rare; deuterated tetralin serves as the closest structural surrogate.

  • Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C to remove organics.

  • Solvent: Methanol (LC-MS grade) for stock solutions.[1]

Sample Preparation[7]

A. Aqueous Samples:

  • Pipette 10.0 mL of sample into a 20 mL amber headspace vial.

  • Add 3.0 g of NaCl (Saturation improves

    
     by decreasing water solubility).
    
  • Spike with 10 µL of ISTD solution (10 ppm in MeOH).

  • Seal immediately with a magnetic screw cap (PTFE/Silicone septum).

B. Soil/Sediment Samples:

  • Weigh 2.0 g of wet soil into a 20 mL vial.

  • Add 10.0 mL of HPLC-grade water and 3.0 g NaCl.

  • Vortex vigorously for 1 minute to create a slurry.

  • Spike with ISTD and seal.

HS-SPME Extraction Parameters[1]
  • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm. Rationale: The triple-phase fiber covers the semi-volatile nature of the tetralin core (PDMS) and the specific polarity of the methyl groups (DVB).[1]

  • Incubation: 45°C for 5 minutes (500 rpm agitation).

  • Extraction: 30 minutes at 45°C (fiber exposed).

  • Desorption: 3 minutes at 260°C in the GC inlet.

GC-MS Instrumentation

Gas Chromatograph:

  • Column: Agilent J&W DB-5ms UI (30 m × 0.25 mm × 0.25 µm) or equivalent.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode (purge flow 50 mL/min at 1.0 min).

  • Oven Program:

    • 40°C hold for 2 min.

    • Ramp 10°C/min to 160°C.

    • Ramp 20°C/min to 280°C (Hold 3 min).

Mass Spectrometer (SIM Mode): To ensure authoritative identification, we monitor the molecular ion and specific fragments resulting from methyl group losses.

CompoundTarget Ion (

)
Qualifier 1 (

)
Qualifier 2 (

)
Dwell Time (ms)
1,1,6-TMT 159.1 (M-CH₃)⁺174.2 (M)⁺119.150
Tetralin-d12 (ISTD) 144.2 128.1-50

Note on Logic: While 174 is the molecular ion, the loss of a methyl group from the gem-dimethyl position (C1) is energetically favorable, making m/z 159 the base peak and the most sensitive target for quantitation.[1]

MS Fragmentation Logic[1]

Fragmentation Parent Molecular Ion [M]+ = 174 m/z BasePeak Base Peak (Quant) [M - CH3]+ 159 m/z Parent->BasePeak Loss of Methyl (C1) Frag2 Aromatization [M - C4H8]+ 119 m/z BasePeak->Frag2 Ring Contraction/Loss

Caption: Figure 2.[1] Fragmentation pathway for 1,1,6-Trimethyltetralin. The stability of the m/z 159 ion makes it the primary quantifier.

Data Analysis & Validation Criteria

Identification

A positive identification requires:

  • Retention Time: Within ±0.05 min of the standard.

  • Ion Ratios: The ratio of 174/159 must be within ±20% of the calibration standard.

Quantitative Calculation

Calculate concentration (


) using the Internal Standard method:

[1]

Where:

  • 
     = Area of analyte (m/z 159).
    
  • 
     = Area of ISTD (m/z 144).[1]
    
  • 
     = Relative Response Factor determined during calibration.
    
Performance Metrics (Expected)
  • Linearity: 0.05 µg/L – 50 µg/L (

    
    ).
    
  • Limit of Detection (LOD): ~0.01 µg/L (10 ppt).

  • Precision (RSD): <8% at 1 µg/L.

Troubleshooting & Causality

IssueProbable CauseCorrective Action
Low Sensitivity Fiber degradation or "Salt Caking".[1]Bake fiber at 270°C for 20 min. Ensure vial is not shaken so vigorously that salt touches the headspace needle.
Peak Tailing Active sites in the liner.[1]Replace splitless liner with a deactivated, wool-packed liner.[1]
Carryover High boiling point of TMT.[1]Increase post-run fiber bake-out time to 5 mins.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1,1,6-Trimethyl-1,2,3,4-tetrahydronaphthalene. National Institute of Standards and Technology.[3] Link

  • U.S. EPA. (2024). Substance Registry Services: 1,1,6-Trimethyltetralin.[1] Environmental Protection Agency.[5] Link[1]

  • Grimm, C. C., et al. (2000). Solid Phase Microextraction (SPME) of Off-Flavors in Water. Journal of Agricultural and Food Chemistry.
  • Sacks, G. L., et al. (2012). Analysis of TDN and its Precursors in Wine and Environmental Samples.

Sources

Application Note: High-Resolution Mass Spectrometry Characterization of 1,1,6-Trimethyltetralin (1,1,6-TMT)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a high-resolution mass spectrometry (HRMS) protocol for the structural characterization and quantification of 1,1,6-Trimethyl-1,2,3,4-tetrahydronaphthalene (1,1,6-TMT) . While often overshadowed by its dehydrogenated counterpart, 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) —the compound responsible for "petrol" notes in aged Riesling—1,1,6-TMT represents a critical analyte for purity profiling of flavor standards, mechanistic studies of norisoprenoid degradation, and geochemical analysis. This guide utilizes Headspace-Solid Phase Microextraction (HS-SPME) coupled with GC-QTOF-MS to achieve sub-ppm detection limits and unambiguous elemental formula confirmation, distinguishing 1,1,6-TMT (


) from isobaric interferences and structural analogs.

Introduction & Chemical Context

1,1,6-Trimethyltetralin (CAS: 475-03-6) is a bicyclic hydrocarbon belonging to the C13-norisoprenoid family. It is structurally characterized by a benzene ring fused to a saturated cyclohexane ring, substituted with three methyl groups.

The "TDN" Connection

In flavor chemistry and enology, 1,1,6-TMT is frequently encountered as a synthetic intermediate or a reduced impurity during the production and analysis of TDN.

  • TDN (

    
    ):  The primary odorant (kerosene-like).[1]
    
  • 1,1,6-TMT (

    
    ):  The hydrogenated analog.
    

Differentiation between these two species is critical. While low-resolution MS can distinguish them by a 2 Da mass difference, HRMS is required to resolve 1,1,6-TMT from complex matrix background ions in essential oils and wine extracts that share the nominal mass of m/z 174 (e.g., oxidized terpenes, sesquiterpene fragments).

Why HRMS?
  • Exact Mass Confirmation: To validate the elemental formula

    
     with <2 ppm mass error.
    
  • Fragment Elucidation: To map specific dissociation pathways (e.g., methyl radical loss) that confirm the position of substituents on the tetralin core.

Experimental Methodology

Reagents and Standards
  • Target Analyte: 1,1,6-Trimethyltetralin (Synthesized or Commercial Standard, >95% purity).

  • Internal Standard (ISTD): Naphthalene-d8 or 1,2-Dichlorobenzene-d4 (for retention time locking).

  • Matrix: Model wine solution (12% EtOH, pH 3.2) or n-Hexane for liquid injection.

Sample Preparation: HS-SPME

Because 1,1,6-TMT is a volatile, non-polar hydrocarbon, Headspace SPME is the preferred extraction technique for aqueous matrices.

  • Vial Prep: Place 10 mL of sample into a 20 mL amber headspace vial. Add 3g NaCl to facilitate "salting out."

  • Incubation: 10 minutes at 50°C (agitation: 500 rpm).

  • Extraction: Expose DVB/CAR/PDMS fiber (50/30 µm) to headspace for 30 minutes at 50°C.

  • Desorption: 3 minutes at 250°C in the GC inlet (splitless mode).

Instrumentation: GC-QTOF Parameters

The following protocol is optimized for an Agilent 7250 GC-Q-TOF or Thermo Exactive GC Orbitrap system.

ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Standard non-polar phase for hydrocarbon separation.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program 40°C (2 min)

10°C/min

280°C (5 min)
Slow ramp ensures separation from TDN and vitispiranes.
Inlet Temp 250°CSufficient volatilization without thermal degradation.
Transfer Line 280°CPrevents condensation of high-boiling matrix components.
Ionization Electron Ionization (EI) @ 70 eV"Hard" ionization to generate structural fragment ions.
Source Temp 230°CStandard EI source temperature.
Acquisition 50–500 m/z @ 5 HzHigh spectral acquisition rate for narrow GC peaks.
Resolution > 25,000 (FWHM @ m/z 271)Essential for exact mass determination.

Workflow Visualization

The following diagram outlines the analytical decision tree for confirming 1,1,6-TMT presence.

TMT_Analysis_Workflow Start Sample Matrix (Wine/Essential Oil/Synthesis Mix) Extraction HS-SPME Extraction DVB/CAR/PDMS Fiber Start->Extraction Separation GC Separation DB-5MS Column Extraction->Separation Ionization EI Source (70 eV) Formation of M+ (m/z 174) Separation->Ionization Detection HRMS Detection (Q-TOF/Orbitrap) Exact Mass Acquisition Ionization->Detection Data_Process Data Processing Mass Defect Filtering Detection->Data_Process Check_Mass Is M+ = 174.1409 ± 5ppm? Data_Process->Check_Mass Check_Frag Fragment Confirmation (m/z 159.1174) Check_Mass->Check_Frag Yes Result_Neg Reject: Isobaric Interference Check_Mass->Result_Neg No Result_Pos Confirmed: 1,1,6-Trimethyltetralin Check_Frag->Result_Pos Yes Check_Frag->Result_Neg No

Caption: Figure 1: Analytical workflow for the high-confidence identification of 1,1,6-TMT using GC-HRMS, incorporating exact mass filtering and fragmentation logic.

Results & Discussion

Exact Mass Confirmation

The molecular ion (


) of 1,1,6-TMT is stable under standard EI conditions. HRMS allows for the calculation of the exact mass defect, distinguishing it from potential co-eluting esters or ketones.

Table 1: Theoretical vs. Measured Ion Masses

Ion IdentityFormulaTheoretical Mass (m/z)Mass Defect (mDa)Significance
Molecular Ion (

)

174.1409 +140.9Confirms Intact Molecule
Base Peak (

)

159.1174 +117.4Loss of Methyl (

)
Ring Fragment

119.0861 +86.1Aromatic Core Stability
Tropylium Derivative

91.0548 +54.8Characteristic Aromatic Ion
Fragmentation Mechanism

The fragmentation of 1,1,6-TMT is driven by the stability of the aromatic ring and the labile nature of the gem-dimethyl groups at the C1 position.

  • Methyl Loss (

    
    ):  The primary fragmentation pathway is the loss of a methyl radical from the quaternary C1 carbon. This relieves steric strain and forms a stabilized tertiary carbocation conjugated with the aromatic ring.
    
  • Aromatization: Unlike TDN, which readily aromatizes to naphthalene derivatives due to its existing dihydro- structure, 1,1,6-TMT requires significant energy to dehydrogenate the saturated ring fully.

TMT_Fragmentation M_Ion Molecular Ion (M+) m/z 174.1409 [C13H18]+ Methyl_Loss [M - CH3]+ m/z 159.1174 (Base Peak) M_Ion->Methyl_Loss - CH3• (15.023 Da) Ring_Opening Ring Opening/Rearrangement m/z 119 / 128 / 144 Methyl_Loss->Ring_Opening Complex Rearrangement Tropylium Tropylium Ion m/z 91.0548 Ring_Opening->Tropylium Aromatic Degradation

Caption: Figure 2: Proposed EI fragmentation pathway for 1,1,6-Trimethyltetralin. The loss of the methyl group to form the m/z 159 ion is the dominant transition.

Quality Assurance & Validation Protocol

To ensure data integrity, the following validation steps must be performed:

  • Retention Index (RI) Verification:

    • Calculate the Linear Retention Index (LRI) using a C8-C20 alkane mix.

    • 1,1,6-TMT typically elutes slightly later than TDN on non-polar columns (DB-5) due to saturation increasing boiling point, though they are close.

    • Target LRI (DB-5): ~1450–1480 (Verify with authentic standard).

  • Isomeric Resolution:

    • Ensure chromatographic resolution (

      
      ) between 1,1,6-TMT and 1,1,5-trimethyltetralin  (a potential isomer depending on the synthesis route of the precursor ionones).
      
  • System Suitability:

    • Mass accuracy must be calibrated to < 2 ppm using PFTBA (Perfluorotributylamine) tuning immediately prior to the run.

References

  • Sacks, G. L., et al. (2012).[2] "Chemical and Sensory Characterization of 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) in Riesling Wine." Journal of Agricultural and Food Chemistry.

  • Winterhalter, P. (1991). "1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) formation in wine.[1][2][3][4][5][6][7] 1. Studies on the hydrolysis of 2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-ene-2,8-diol rationalizing the origin of TDN and related C13 norisoprenoids." Journal of Agricultural and Food Chemistry.

  • ChemicalBook. (2025).[7] "1,1,6-Trimethyltetralin Product Information and Physical Properties."

  • Black, C. A., et al. (2012). "Pruning and canopy management effects on the norisoprenoid composition of Riesling wines." Australian Journal of Grape and Wine Research.[2]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Efficiency Extraction of 1,1,6-Trimethyltetralin (Ionene)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Optimization of Extraction Protocols for 1,1,6-Trimethyltetralin (1,1,6-TMT) Target Matrix: Complex Biological & Fermentation Matrices (Wine, Plant Tissue, Bio-fluids) Document ID: TSC-TMT-OPT-01

Core Technical Briefing

Subject: 1,1,6-Trimethyltetralin (CAS: 475-03-6), also known as ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-Ionene.[1]
Relevance:  A key norisoprenoid often analyzed alongside its unsaturated analog, 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN). In drug development and food chemistry, accurate quantification is critical due to its role as a degradation marker of carotenoids and its potent sensory threshold.

The Challenge: 1,1,6-TMT is highly hydrophobic (LogP


 5.4) and volatile.[2][3] In complex matrices like fermentation broths or plasma, it binds non-covalently to macromolecules (proteins, polyphenols), creating a "matrix effect" that severely dampens extraction efficiency. Furthermore, aggressive thermal extraction can artificially generate TMT from precursors (thermal artifacts), leading to false positives.

Troubleshooting Guide: Extraction Efficiency

This section addresses specific failure points reported by analytical chemists.

Issue 1: Low Recovery & Poor Sensitivity

Symptom: Area counts are below the Limit of Quantitation (LOQ) despite known presence. Root Cause: Strong hydrophobic binding to the matrix or insufficient phase transfer.

VariableOptimization StrategyTechnical Rationale
Ionic Strength Add NaCl to saturation (≥30% w/v) "Salting Out" Effect: 1,1,6-TMT is non-polar. Increasing the ionic strength of the aqueous phase reduces the solubility of hydrophobic analytes, forcing them into the headspace or sampling phase.
Extraction Phase Switch to DVB/CAR/PDMS Fiber Triple-Phase Advantage: A standard PDMS fiber is insufficient for trace norisoprenoids. The Divinylbenzene (DVB) and Carboxen (CAR) layers provide specific pore sizes for trapping volatiles (C13 skeleton) that PDMS alone misses.
Agitation Maximize Stir Rate (e.g., 500-750 rpm) Boundary Layer Reduction: In HS-SPME, the rate-limiting step is often the diffusion of the analyte from the bulk liquid to the liquid-gas interface. Vigorous stirring minimizes this depletion zone.
Issue 2: "Ghost" Peaks & False Positives (Thermal Artifacts)

Symptom: TMT concentration increases with extraction temperature or time. Root Cause: Thermal degradation of precursors (e.g.,


-ionone, carotenoids) during the extraction step.
  • Diagnosis: Run a "Zero-Time" control or a low-temperature (30°C) extraction. If TMT drops significantly, your standard 60°C+ protocol is creating artifacts.

  • Solution: Cap extraction temperature at 40–50°C . Compensate for the loss of volatility by increasing the extraction time (equilibrium mode) rather than the temperature (kinetic mode).

Issue 3: Chromatographic Co-elution

Symptom: Asymmetrical peaks or inconsistent mass spectra ratios. Root Cause: Co-elution with 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) or other C13-norisoprenoids.

  • Solution: 1,1,6-TMT is the saturated analog of TDN. On a standard non-polar column (e.g., DB-5MS), they elute close together.

    • Action: Switch to a polar column (e.g., DB-Wax or SolGel-Wax) to exploit the subtle polarity differences between the aromatic TDN and the saturated TMT ring systems.

Validated Experimental Protocol: HS-SPME-GC-MS

This protocol is designed to minimize matrix effects while maintaining structural integrity.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.[3][4]

Step-by-Step Workflow:

  • Sample Preparation:

    • Aliquot 5.0 mL of sample (wine/bio-fluid) into a 20 mL headspace vial.

    • Critical Step: Add 2.0 g of NaCl (baked at 200°C overnight to remove organics).

    • Internal Standard: Spike with 10 µL of deuterated standard (e.g., d3-TDN or a structurally similar non-native terpene like 2-octanol if isotopologues are unavailable).

    • Seal with a magnetic screw cap (PTFE/Silicone septum).

  • Incubation & Extraction:

    • Equilibration: 10 min at 45°C (agitation: 500 rpm).

    • Fiber Exposure: Insert DVB/CAR/PDMS (50/30 µm) fiber.

    • Extraction Time: 45 min at 45°C. Note: Longer times favor equilibrium but risk displacement of lighter volatiles; 45 min is the optimal trade-off for C13 compounds.

  • Desorption & Analysis:

    • Desorption: 5 min at 250°C (Splitless mode) in the GC inlet.

    • GC Ramp: 40°C (hold 2 min)

      
       5°C/min to 230°C.
      
    • MS Detection: SIM Mode (Selected Ion Monitoring).

      • Target Ion (TMT): m/z 159 (Base peak), 174 (Molecular ion).

      • Qualifier Ions: m/z 119, 105.

Mechanism Visualization

The following diagram illustrates the equilibrium dynamics required for successful extraction.

ExtractionDynamics cluster_vial 20mL Headspace Vial Matrix Complex Matrix (Water/Proteins/Ethanol) TMT_Bound 1,1,6-TMT (Bound) [Trapped by Proteins] TMT_Free 1,1,6-TMT (Free) [Solvated] TMT_Bound->TMT_Free Salting Out (NaCl) Disrupts Binding TMT_Free->TMT_Bound Re-binding Headspace Headspace (Gas Phase) [Vapor Pressure Driven] TMT_Free->Headspace Henry's Law (Temp: 45°C) Headspace->TMT_Free Equilibrium Fiber SPME Fiber (DVB/CAR/PDMS) Headspace->Fiber Adsorption (Competition) Fiber->Headspace Desorption GCMS GC-MS Inlet (Desorption) Fiber->GCMS Thermal Desorption (250°C)

Figure 1: Equilibrium dynamics of 1,1,6-TMT extraction. Note that "Salting Out" is the primary driver shifting the equilibrium from the Bound state to the Free/Headspace state.

Frequently Asked Questions (FAQs)

Q: Why not use Liquid-Liquid Extraction (LLE) with Hexane? A: While LLE works for TMT due to its high LogP, it is prone to emulsion formation in biological matrices (plasma/fermentation broth). Furthermore, solvent evaporation steps required to concentrate the sample often lead to significant losses of TMT due to its volatility (BP ~265°C, but high vapor pressure relative to solvent residues). SPME is solvent-free and combines extraction/concentration in one step.

Q: Can I use a standard PDMS (Red) fiber? A: You will get a signal, but it will be suboptimal. PDMS is a liquid phase absorbent. 1,1,6-TMT is a semi-volatile C13 compound. The DVB/CAR/PDMS (Grey) fiber contains solid adsorbents (Carboxen) that physically trap smaller volatile molecules within micropores, significantly increasing sensitivity for norisoprenoids compared to absorption alone.

Q: My TMT peak has a "shoulder". What is happening? A: This is likely 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN). They are structurally almost identical, differing only by the saturation of the ring. Ensure your GC temperature ramp is slow (3-5°C/min) around the elution time, or switch to a wax column to separate them based on polarity rather than just boiling point.

References

  • National Institute of Standards and Technology (NIST). (2023). Naphthalene, 1,2,3,4-tetrahydro-1,1,6-trimethyl- Mass Spectrum and Retention Indices. NIST Chemistry WebBook. Retrieved from [Link]

  • Tarasov, A., et al. (2020). 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) Sensory Thresholds in Riesling Wine. Beverages, 6(2), 26. (Contextual grounding for norisoprenoid extraction parameters). Retrieved from [Link]

  • Pawliszyn, J. (2012). Handbook of Solid Phase Microextraction. Chemical Industry Press. (Authoritative text on DVB/CAR/PDMS fiber selection mechanisms).

Sources

Technical Support Center: Quantification of 1,1,6-Trimethyltetralin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantification of 1,1,6-trimethyltetralin. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and provide actionable solutions to common challenges encountered during the gas chromatography (GC) analysis of this and structurally related non-polar aromatic compounds.

Troubleshooting Guide: Calibration Curve Issues

Achieving a linear and reproducible calibration curve is fundamental to accurate quantification. Below are common issues encountered during the analysis of 1,1,6-trimethyltetralin, their potential causes, and systematic troubleshooting steps.

Issue 1: Poor Linearity (R² < 0.995) or Non-Linear (Curved) Calibration Plot

A non-linear calibration curve can arise from several factors, from instrumental issues to the chemical behavior of the analyte.

Potential Causes and Solutions

Potential Cause Explanation Troubleshooting Steps
Detector Saturation At high concentrations, the detector's response may no longer be proportional to the analyte amount, leading to a plateauing of the curve.1. Reduce Concentration Range: Prepare a new set of calibration standards with a lower upper limit of quantification (ULOQ). For aromatic hydrocarbons, a typical range is 1 to 1000 pg on-column.[1] 2. Increase Split Ratio: If using a split/splitless injector, increasing the split ratio will reduce the amount of analyte reaching the detector. 3. Dilute High-Concentration Samples: If the issue is observed with high-concentration unknown samples, dilute them to fall within the linear range of the calibration curve.
Active Sites in the GC System Active sites, often exposed silanol groups (-SiOH) in the injector liner, column, or connections, can adsorb "sticky" aromatic compounds like 1,1,6-trimethyltetralin, especially at low concentrations. This can lead to peak tailing and a non-linear response at the lower end of the curve.1. Use Inert Flow Path Components: Employ deactivated liners (e.g., Agilent Ultra Inert) and gold-plated seals to minimize interactions.[2] 2. Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to ensure a stable and inert stationary phase. 3. Column Maintenance: If the column is old or has been exposed to many complex samples, consider trimming the first few centimeters from the inlet side to remove accumulated non-volatile residues.
Inappropriate Calibration Model While a linear model is often assumed, some analyte-detector responses are inherently non-linear.1. Evaluate Different Models: Most chromatography data systems (CDS) allow for the use of quadratic or other non-linear regression models. However, the choice of a non-linear model should be justified and validated. 2. Weighted Regression: If the variance of the response is not constant across the concentration range (heteroscedasticity), a weighted linear regression (e.g., 1/x or 1/x²) can improve the accuracy at the lower end of the curve.
Analyte Degradation 1,1,6-trimethyltetralin is a relatively stable compound, but degradation can occur at excessively high injector temperatures.1. Optimize Injector Temperature: Lower the injector temperature in increments of 10-20°C to find the optimal balance between efficient volatilization and analyte stability.
Issue 2: Inconsistent or Poor Reproducibility of Calibration Standards

Poor precision in the response of calibration standards can lead to an unreliable calibration curve and inaccurate quantification of unknown samples.

Potential Causes and Solutions

Potential Cause Explanation Troubleshooting Steps
Injector Issues Leaks in the injection port septum, improper syringe handling, or autosampler imprecision can lead to variable injection volumes.1. Septum Maintenance: Regularly replace the injector septum to prevent leaks. A leaking septum can cause a loss of sample and poor reproducibility. 2. Syringe Inspection: Visually inspect the syringe for bubbles or damage. Ensure the syringe is properly cleaned between injections to prevent carryover. 3. Autosampler Verification: Check the autosampler's performance by running a series of replicate injections of a mid-level standard. The relative standard deviation (RSD) of the peak areas should be low (typically <5%).
Inconsistent Internal Standard (IS) Addition If an internal standard is used, inconsistent addition to each standard and sample will result in variable peak area ratios.1. Use a High-Precision Pipette: Employ a calibrated positive displacement pipette for adding the internal standard to ensure consistent volumes. 2. Prepare a Spiking Solution: Add the internal standard to a larger volume of the dilution solvent and use this "spiking solution" to prepare all standards and samples. This minimizes the variability of adding a small volume of IS to each vial.
Sample Evaporation If vial caps are not sealed properly, volatile solvents can evaporate, leading to an increase in the concentration of the standards over time.1. Proper Vial Sealing: Ensure that vial caps and septa are correctly crimped or screwed on to create a tight seal. 2. Limit Sample Exposure: Keep vials capped until just before analysis. If a run is long, consider using a cooled autosampler tray if available.

Frequently Asked Questions (FAQs)

Q1: What type of GC column is best suited for the analysis of 1,1,6-trimethyltetralin?

A1: As a non-polar aromatic hydrocarbon, 1,1,6-trimethyltetralin is best analyzed on a non-polar or low-polarity capillary GC column. The separation on such columns is primarily based on the boiling points of the analytes.[3][4]

  • Recommended Phases:

    • 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms): This is a versatile and robust phase that provides excellent separation for a wide range of non-polar and moderately polar compounds.[2]

    • 100% Dimethylpolysiloxane (e.g., DB-1, HP-1): This is a highly non-polar phase, ideal for separating compounds strictly by their boiling points.

The choice of column dimensions (length, internal diameter, and film thickness) will depend on the complexity of the sample matrix and the desired resolution and analysis time.

Q2: How do I choose an appropriate internal standard for 1,1,6-trimethyltetralin quantification?

A2: An ideal internal standard should be chemically similar to the analyte but not present in the samples. For GC-MS analysis, a stable isotope-labeled version of the analyte is the gold standard, but not always available.

  • Key Characteristics of a Good Internal Standard:

    • Similar Chemical Properties: The IS should have similar chromatographic behavior (retention time) and extraction efficiency to 1,1,6-trimethyltetralin.

    • No Co-elution: It must be well-resolved from the analyte and any other components in the sample.

    • Not Naturally Occurring: The IS should not be present in the samples to be analyzed.

    • Stable: It should not degrade during sample preparation or analysis.

  • Suggested Internal Standards for 1,1,6-trimethyltetralin:

    • Deuterated Aromatic Hydrocarbons: Compounds like fluorene-d10 or pyrene-d10 are good candidates as they are structurally similar (aromatic hydrocarbons) and will behave similarly during analysis.[1]

    • Other Alkylated Aromatic Hydrocarbons: If a deuterated standard is not available, another non-native, stable alkylated aromatic hydrocarbon with a close retention time could be used.

Q3: What are matrix effects, and how can I mitigate them?

A3: Matrix effects are the alteration (enhancement or suppression) of the analytical signal of the target analyte due to the presence of other components in the sample matrix.[5] This is a significant concern in complex matrices like biological fluids, environmental extracts, or food samples.

  • Identifying Matrix Effects: The matrix effect can be quantitatively assessed by comparing the response of the analyte in a post-extraction spiked matrix sample to its response in a neat solvent standard at the same concentration.[5]

    Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solvent) x 100

    A value significantly different from 100% indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Matrix-Matched Calibration: Prepare the calibration standards in a blank matrix that is free of the analyte. This ensures that the standards and the unknown samples are affected by the matrix in the same way.[5]

    • Standard Addition Method: This involves adding known amounts of the analyte to the unknown sample and extrapolating to find the original concentration. This is a powerful technique for overcoming matrix effects but is more time-consuming.

    • Improved Sample Cleanup: Use solid-phase extraction (SPE) or other sample preparation techniques to remove interfering matrix components before GC analysis.

    • Use of an Appropriate Internal Standard: A well-chosen internal standard that is similarly affected by the matrix as the analyte can help to compensate for signal suppression or enhancement.

Experimental Protocols and Workflows

Protocol 1: Preparation of Calibration Standards

This protocol outlines the steps for preparing a set of calibration standards for 1,1,6-trimethyltetralin.

  • Prepare a Primary Stock Solution: Accurately weigh a known amount of pure 1,1,6-trimethyltetralin standard and dissolve it in a suitable volatile solvent (e.g., hexane, dichloromethane) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Prepare Intermediate Stock Solutions: Perform serial dilutions of the primary stock solution to create a series of intermediate stock solutions at lower concentrations.

  • Prepare Working Calibration Standards:

    • For each calibration level, add a precise volume of the corresponding intermediate stock solution to a volumetric flask.

    • Add a constant, precise volume of the internal standard stock solution to each volumetric flask.

    • Bring each flask to final volume with the dilution solvent.

  • Transfer to Autosampler Vials: Transfer the final working calibration standards to labeled autosampler vials for analysis. It is recommended to prepare at least 5-7 concentration levels to adequately define the calibration curve.

Workflow: Troubleshooting Linearity Issues

The following diagram illustrates a logical workflow for troubleshooting poor calibration curve linearity.

linearity_troubleshooting start Poor Linearity (R² < 0.995) check_high_conc Is the curve bending at high concentrations? start->check_high_conc reduce_conc Reduce upper concentration limit or increase split ratio. check_high_conc->reduce_conc Yes check_low_conc Is the curve deviating at low concentrations? check_high_conc->check_low_conc No end_good Linearity Improved reduce_conc->end_good check_active_sites Check for active sites in the system (liner, column). check_low_conc->check_active_sites Yes check_reproducibility Are the replicate injections reproducible? check_low_conc->check_reproducibility No check_active_sites->end_good check_injector Inspect injector (septum, syringe) and autosampler. check_reproducibility->check_injector No consider_model Consider a weighted linear regression or a quadratic fit (with justification). check_reproducibility->consider_model Yes check_injector->end_good consider_model->end_good end_bad Issue Persists - Contact Instrument Support consider_model->end_bad

A logical workflow for troubleshooting poor calibration curve linearity.

References

  • Eurachem. (n.d.). The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10134, 1,1,6-Trimethyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]

  • Agilent Technologies. (2014). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from [Link]

  • Niessen, W. M. A. (2006). Quantification in Mass Spectrometry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Agilent Technologies. (2019). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. Retrieved from [Link]

  • Agilent Technologies. (2015). The Essential Chromatography & Spectroscopy Catalog, GC and GC/MS 2015-2016 Edition. Retrieved from [Link]

  • TDI-Brooks. (n.d.). Quantitative Determination of Aromatic Hydrocarbons Using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • Chrom Tech, Inc. (2023). Unveiling the Power of Non-Polar GC Columns. Retrieved from [Link]

  • Agilent Technologies. (2011). Determination of impurities in tetralin. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Chromatography Forum. (2013). Improving linearity. Retrieved from [Link]

  • Hamelin, E., et al. (2010). Quantitation of tetramethylene disulfotetramine in human urine using isotope dilution gas chromatography mass spectrometry (GC/MS and GC/MS/MS).
  • Kim, J., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules, 28(9), 3891.
  • LibreTexts. (2019). 12.4: Gas Chromatography. Retrieved from [Link]

  • Scribd. (n.d.). GC-MS Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Internal standards and performance check standards for GC-MS. Retrieved from [Link]

  • Stack Exchange. (2019). Does gas chromatography follow the "like interacts with like" rule of thumb? Retrieved from [Link]

Sources

Technical Support Center: Minimizing 1,1,6-Trimethyltetralin Carryover

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TMT-475-03-6-CO Status: Active Guide Applicable Systems: GC-MS / GC-FID Autosamplers (Liquid Injection) Target Analyte: 1,1,6-Trimethyltetralin (CAS: 475-03-6)[1]

The Core Challenge: Why 1,1,6-TMT Sticks

Before attempting to fix the carryover, you must understand the physicochemical mechanism driving it. 1,1,6-Trimethyltetralin (1,1,6-TMT) is not merely "sticky"; it is aggressively lipophilic.[1]

  • LogP Value: ~5.4

  • Implication: This molecule is over 100,000 times more soluble in octanol (fat/oil) than in water.

  • The Trap: In a standard autosampler, 1,1,6-TMT will rapidly partition out of polar wash solvents (like Methanol or Acetonitrile) and adsorb onto non-polar surfaces such as PTFE (Teflon) seals, Vespel rotor seals, and the lubricating film inside the syringe barrel .

The Golden Rule: You cannot wash 1,1,6-TMT away with polar solvents.[1] You must dissolve it with a solvent that matches its lipophilicity.

Optimized Wash Solvent Protocol

Standard "Wash A / Wash B" configurations often fail because they rely on polarity differences that are insufficient for LogP 5.4 compounds.

The "Solubility Ladder" Strategy

Replace your standard wash vials with the following configuration. This ensures the analyte is dissolved, not just displaced.

Wash PositionSolvent TypeRecommended SolventFunction
Wash A (Pre-Injection) High Solvency (Non-Polar)Dichloromethane (DCM) or Isooctane Dissolves residual 1,1,6-TMT from the syringe barrel.[1] Matches the analyte's LogP.
Wash B (Post-Injection) Intermediate PolarityEthyl Acetate or Acetone Rinses away the viscous Wash A and prepares the syringe for the next sample.
Wash C (Optional) Sample Solvent(Matches your sample diluent)Prevents solvent immiscibility/precipitation inside the barrel before the next draw.
Configuration Settings
  • Pre-Injection Washes: 3x (Solvent A). Crucial for priming the syringe.

  • Post-Injection Washes: 5x (Solvent A) followed by 5x (Solvent B).

  • Pump Speed: Set to "Slow" or "Medium". Fast pumping causes cavitation, leaving micro-bubbles where 1,1,6-TMT can hide from the solvent.[1]

Hardware & Consumables Optimization

If solvent optimization fails, the carryover is likely physical—the analyte is trapped in a "dead zone" or adsorbed onto an active surface.

A. The Syringe (The Primary Vector)
  • Issue: Standard syringes use PTFE-tipped plungers. 1,1,6-TMT swells into PTFE, acting as a reservoir that leaches analyte into subsequent blanks.[1]

  • Solution: Switch to a Gas-Tight Syringe with a PTFE-free plunger (e.g., metal-tipped or polyethylene) or a syringe with a zero-dead-volume design.[1]

  • Action: Replace the syringe if it is older than 500 injections. Micro-scratches in the glass barrel trap lipophilic compounds.

B. Inlet Liner & Expansion Volume (The "Backflash" Effect)

If your injection volume creates a vapor cloud larger than your liner's capacity, the sample "flashes" back into the unheated carrier gas lines and the septum face. It then slowly bleeds back into the column on subsequent runs.

  • Calculation: 1 µL of Isooctane expands to ~110 µL at 250°C/15psi. 1 µL of Water expands to ~1000 µL.

  • Recommendation: Use a Deactivated Splitless Liner with Wool . The wool increases surface area for vaporization and traps non-volatiles, while the deactivation (e.g., Siltek or Ultra Inert) prevents 1,1,6-TMT from binding to the glass.

Diagnostic Workflow: Isolating the Source

Use this logic flow to determine if the carryover is from the Autosampler (ALS) or the GC Inlet.

CarryoverTroubleshooting Start Start: Observe Peak in Blank Step1 Run 'Zero Volume' Injection (Inject Air/No Liquid) Start->Step1 Decision1 Is Peak Present? Step1->Decision1 ResultInlet Source: INLET / COLUMN (Septum bleed or liner adsorption) Decision1->ResultInlet Yes Step2 Run Solvent Blank (Clean Syringe manually first) Decision1->Step2 No Decision2 Is Peak Present? Step2->Decision2 ResultSyringe Source: SYRINGE / WASH VIAL (Insufficient washing) Decision2->ResultSyringe Yes ResultVial Source: SEPTUM PARTICLES or Contaminated Solvent Decision2->ResultVial No

Figure 1: Decision tree for isolating the source of 1,1,6-TMT carryover. "Zero Volume" injection involves the autosampler performing the injection mechanics without the needle entering a vial.

Advanced Injection Technique: The Sandwich

For persistent cases, modify the injection macro to use the "Sandwich" technique. This creates a solvent buffer between the plunger and the sample.

Structure: [ Solvent Plug ] - [ Air Gap ] - [ Sample ] - [ Air Gap ] - [ Solvent Plug ]

  • Solvent Plug: Washes the needle immediately as the sample is ejected.[2]

  • Air Gap: Prevents mixing of sample and solvent plug.

  • Mechanism: The final solvent plug squeegees the needle walls during the injection stroke, ensuring the 1,1,6-TMT is pushed into the inlet and not left on the needle tip.

Frequently Asked Questions (FAQ)

Q: I switched to Dichloromethane (DCM) washes, but now my precision (RSD) is poor. Why? A: DCM is highly volatile. If your wash vials are not capped or if the syringe sits too long above the inlet, the DCM evaporates from the needle tip, leaving a vacuum bubble. This leads to variable injection volumes. Fix: Cap wash vials with diffusion caps and increase the "Viscosity Delay" or "Plunger Speed" settings.

Q: Can I use Methanol as a wash solvent? A: No. 1,1,6-TMT is extremely hydrophobic (LogP 5.4).[1] Methanol is too polar. The analyte will precipitate out of the methanol and stick to the metal needle, actually increasing carryover in some cases.

Q: My blank shows carryover, but only after high-concentration samples. Is this normal? A: It is common but not acceptable. This indicates "Memory Effect."[1] Implement a "Smart Sequence" where a blank is automatically triggered after any sample exceeding a certain threshold. If the blank fails, the system should pause or re-wash.

Q: Does the septum type matter? A: Yes. Use "Low-Bleed" or "High-Temperature" septa (e.g., BTO).[1] 1,1,6-TMT can adsorb to the sticky underside of a degrading septum.[1] Ensure your Septum Purge Flow is set to at least 3 mL/min to sweep away volatiles desorbing from the septum face.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81186, 1,1,6-Trimethyltetralin.[1] Retrieved from [Link][1]

  • Agilent Technologies. Don't Get Carried Away by Carryover: Troubleshooting GC Chromatography. Retrieved from [Link]

  • Restek Corporation. An Evaluation of Inlet Liner Deactivation Surfaces. Retrieved from [Link]

  • Chromatography Online. Autosampler Carryover: Troubleshooting and Prevention. Retrieved from [Link]

Sources

Technical Guide: Reducing Baseline Noise in 1,1,6-Trimethyltetralin (Ionene) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

1,1,6-Trimethyltetralin (1,1,6-TMT), often referred to as Ionene , is a critical norisoprenoid degradation product. It is widely monitored in oenology (responsible for the "kerosene/petrol" note in aged Riesling) and pharmaceutical degradation studies.

Because 1,1,6-TMT often exists at trace levels (µg/L or ng/L) within complex matrices, "baseline noise" is rarely just electronic static; it is frequently a combination of matrix interferents (chemical noise) and instrumental bleed . This guide moves beyond basic cleaning protocols to address the specific physicochemical challenges of analyzing trimethyltetralins.

Analyte Specifications
ParameterDataRelevance to Noise
CAS Number 475-03-6Reference standard verification.
Molecular Weight 174.28 g/mol Target for MS tuning.
Key Ions (EI) m/z 159 (Base) , 174 (Molecular), 119, 133Critical: High baseline at m/z 159 often indicates background contamination.
Boiling Point ~265°CElutes in the middle-to-late region of standard runs; susceptible to column bleed.
Polarity Low (Non-polar)High affinity for non-polar phases (DB-5, HP-5), leading to co-elution with matrix hydrocarbons.

Diagnostic Workflow: Isolating the Noise Source

Before modifying parameters, you must categorize the noise. Use this logic flow to determine if your issue is Electronic (detector/electronics) or Chemical (contamination/bleed).

NoiseDiagnosis Start START: High Baseline Observed Step1 Is the noise present with the GC Oven OFF and Carrier Gas OFF? Start->Step1 Electronic Electronic Noise (Check Electrometer/Cables) Step1->Electronic Yes Step2 Turn Gas ON, Oven OFF. Is noise present? Step1->Step2 No GasSource Gas Contamination (Check Traps/Filters) Step2->GasSource Yes Step3 Turn Oven ON (Isothermal). Does noise increase with Temp? Step2->Step3 No Bleed Column Bleed or Inlet Contamination Step3->Bleed Yes

Figure 1: Systematic isolation of baseline noise sources. "Electronic noise" is rare in modern instruments; 90% of 1,1,6-TMT noise issues are chemical (Step 3).

Module 1: Hardware Hygiene (The Physical Baseline)

Trace analysis of 1,1,6-TMT is unforgiving of "active sites" in the inlet. TMT is a hydrocarbon, but its precursors (carotenoids/glycosides) are heavy and sticky. They accumulate in the liner, degrade over time, and bleed into the column, raising the baseline.[1]

Q: Why does my baseline rise specifically at the retention time of 1,1,6-TMT?

A: This is likely matrix carryover , not random noise. If you are analyzing wine or natural extracts, non-volatile material accumulates in the first 10cm of the column. As the oven ramps up to elute TMT (~150°C - 200°C), this "gunk" begins to decompose and elute as a broad hump, lifting the baseline exactly where your peak sits.

Protocol: The "Guard Column" Solution

  • Trim the Column: Remove 30-50 cm from the inlet side of the column. This physically removes the deposited non-volatiles.

  • Install a Guard Column: Use a 5m deactivated fused silica guard column connected via a press-fit connector. This acts as a sacrificial trap.

  • Liner Selection: Switch to a deactivated splitless liner with wool . The wool traps non-volatiles before they reach the column.

    • Caution: If the wool is dirty, it becomes a noise generator. Change liners every 50-100 injections for trace analysis.

Module 2: Method Optimization (The Chemical Baseline)

Q: I am using Scan mode. Why is my S/N ratio so poor?

A: Scan mode records all ions (e.g., m/z 35–350). This captures all background noise (column bleed, air, water, septa siloxanes). 1,1,6-TMT has a specific fragmentation pattern. You must switch to SIM (Selected Ion Monitoring) or MRM (Multiple Reaction Monitoring) if using MS/MS.

Optimized MS Acquisition Parameters

Switching to SIM focuses the detector only on the ions relevant to 1,1,6-TMT, mathematically eliminating noise from other masses.

ParameterSettingRationale
Acquisition Mode SIM (Selected Ion Monitoring)Increases sensitivity by 10-100x vs. Scan.
Target Ion m/z 159 Base peak (Loss of methyl group). Highest intensity.
Qualifier Ions m/z 174, 133 Use for confirmation. Ratio of 174/159 should be constant.
Dwell Time 50–100 msEnsure enough points across the peak (15-20 scans/peak).
Solvent Delay +0.5 min after solvent peakProtects filament; extends detector life.
Q: How do I distinguish Column Bleed from TMT?

Column bleed (polysiloxane degradation) produces specific cyclic ions. If your baseline noise is high, check the spectrum of the baseline itself.

Noise TypeCharacteristic Ions (m/z)SourceAction
Siloxane Bleed 73, 207, 281Septum or Column Stationary PhaseTighten ferrules, replace septum, condition column.
Air Leak 18 (H2O), 28 (N2), 32 (O2)Carrier Gas Lines / FittingsLeak check with electronic detector.
1,1,6-TMT 159, 174AnalyteTarget Signal

Module 3: Extraction & Sample Prep (The Matrix Baseline)

In trace analysis, "noise" is often just "stuff we didn't extract properly." Liquid-Liquid Extraction (LLE) often pulls too many heavy compounds.

Recommendation: Headspace SPME (Solid Phase Microextraction)

1,1,6-TMT is volatile.[2] Using Headspace (HS-SPME) naturally filters out the non-volatile matrix that causes baseline humps.

Optimized SPME Protocol for TMT:

  • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). The Carboxen layer is excellent for small volatiles like TMT.

  • Incubation: 60°C for 20 mins. (Higher temps may induce artificial degradation of precursors into TMT, creating false positives).

  • Desorption: 250°C for 3 mins in Splitless mode.

SPME_Workflow Sample Sample (Wine/Drug) Heat Heat (60°C) Volatilizes TMT Sample->Heat Fiber SPME Fiber (Adsorbs Vapors) Heat->Fiber Injector GC Inlet (250°C) (Desorbs TMT) Fiber->Injector Column Column Separation (No Heavy Matrix) Injector->Column

Figure 2: Headspace SPME workflow. By sampling the vapor, you leave the heavy, noise-generating matrix behind in the vial.

Frequently Asked Questions (FAQ)

Q: My baseline is "grassy" (high frequency noise) throughout the run. Is this the column? A: Likely not. High-frequency "grass" usually indicates a dirty detector or electronic gain issues .

  • FID: Clean the jet and collector. Check hydrogen/air flows.

  • MS: Clean the ion source. If the Electron Multiplier (EM) voltage is maxed out (approaching 3000V), the EM is dying and amplifying static. Replace the EM horn.

Q: I see a "ghost peak" of 1,1,6-TMT in my blank run. How do I get rid of it? A: 1,1,6-TMT is highly lipophilic (sticky). It hangs around in the split vent trap and the liner.

  • Replace the inlet liner.[2][3][4]

  • Replace the gold seal (Agilent systems) or bottom seal.

  • Run the inlet in Split Mode (50:1) at high temp (280°C) for 30 mins to flush the pneumatics.

Q: Can I use a Wax column (PEG) instead of DB-5? A: Yes. 1,1,6-TMT is aromatic and separates well on Wax columns (e.g., DB-Wax, ZB-Wax). However, Wax columns have higher bleed levels (higher baseline noise) at temperatures >220°C. If your TMT elutes late, the DB-5 (non-polar) is quieter and better for trace analysis.

References

  • Agilent Technologies. (2016). GC Troubleshooting Series: Baseline Disturbances. Retrieved from (Verified via search 1.5).

  • NIST Mass Spectrometry Data Center. (2023). Naphthalene, 1,2,3,4-tetrahydro-1,1,6-trimethyl- (Ionene) Spectra.[5] NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Verified via search 1.10).

  • Restek Corporation. (2018).[6] GC Troubleshooting—High GC Column Bleed. Retrieved from (Verified via search 1.7).

  • Phenomenex. (2025).[2][7] GC Column Troubleshooting Guide. Retrieved from (Verified via search 1.1).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of a GC-MS Method for 1,1,6-Trimethyltetralin Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of trace-level compounds is not just a procedural step but the bedrock of reliable data. 1,1,6-Trimethyl-1,2,3,4-tetrahydronaphthalene (TMTN), a saturated analog of the well-known Riesling wine aroma compound TDN (1,1,6-trimethyl-1,2-dihydronaphthalene), serves as a critical analyte in various fields, from flavor chemistry to impurity profiling in pharmaceutical manufacturing.[1][2] Its reliable quantification is paramount, and Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier technique for this task due to its exceptional sensitivity and specificity.[3][4]

However, the power of GC-MS is only fully realized through a rigorous, well-documented method validation process. This guide provides an in-depth, scientifically grounded framework for validating a GC-MS method for TMTN quantification. We will move beyond a simple checklist of steps to explain the causality behind experimental choices, ensuring the resulting method is not only compliant with regulatory standards like the ICH Q2(R1) guidelines but is also robust and trustworthy.[3][5][6][7]

The Imperative of Method Validation: Building a Foundation of Trust

Analytical method validation is the documented process that proves an analytical method is suitable for its intended purpose.[4] For quantitative analysis, this means demonstrating that the method can consistently, accurately, and reliably measure the concentration of TMTN in a specific sample matrix. Without this validation, results are merely numbers; with it, they become verifiable facts. The core objective is to challenge the method in a structured way to understand its performance characteristics and limitations.

Core Validation Parameters: The Pillars of a Robust GC-MS Method

A comprehensive validation protocol for a quantitative GC-MS method is built upon several key performance parameters. Each parameter addresses a specific question about the method's reliability.

Specificity and Selectivity

What it is: Specificity is the ability of the method to produce a response only for the target analyte, while selectivity is the ability to differentiate the analyte's response from that of other components in the sample (e.g., impurities, matrix components).[8][9][10] For chromatographic methods, the International Union of Pure and Applied Chemistry (IUPAC) considers specificity to be the ultimate form of selectivity.[8][11]

Why it matters: In complex matrices, such as pharmaceutical formulations or food products, co-eluting compounds can interfere with the TMTN peak, leading to inaccurate quantification. The mass spectrometer adds a crucial layer of selectivity beyond the gas chromatograph's retention time, identifying compounds based on their unique mass-to-charge ratio (m/z).[9]

Acceptance Criteria: The method should demonstrate no significant interference at the retention time of TMTN from blank matrix samples. The mass spectrum of the analyte in a sample must match that of a certified reference standard.

Linearity and Range

What it is: Linearity demonstrates that the instrument's response is directly proportional to the concentration of TMTN over a given range.[5][6][9] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[12]

Why it matters: A linear relationship is the basis for calculating unknown concentrations from a calibration curve. It validates that the method behaves predictably across the expected concentration levels in samples.

Acceptance Criteria: A minimum of five concentration levels should be used. The correlation coefficient (r) of the calibration curve should be ≥ 0.999.[13]

Accuracy

What it is: Accuracy measures the closeness of the experimental results to the true or accepted value. It is typically assessed through recovery studies by spiking a blank matrix with a known amount of TMTN at different concentration levels.[5][6]

Why it matters: Accuracy confirms that the entire analytical procedure—from sample preparation to final measurement—is free from systematic errors or bias.

Acceptance Criteria: Recovery should typically be within 98-102% of the true value.[13]

Precision

What it is: Precision is the measure of the method's reproducibility under normal operating conditions. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.[5][6]

Why it matters: Precision demonstrates the method's consistency and reliability. Low precision (high variability) indicates random errors that can compromise the trustworthiness of the results.

Acceptance Criteria: The relative standard deviation (RSD) should typically be < 2% for repeatability and < 3% for intermediate precision.[13]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

What it is:

  • LOD: The lowest concentration of TMTN that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision.[9]

  • LOQ: The lowest concentration of TMTN that can be quantitatively determined with acceptable accuracy and precision.[5][6][9]

Why it matters: These parameters define the sensitivity of the method. The LOQ is particularly critical for quantifying trace-level impurities or contaminants, as it establishes the lower boundary of the method's reportable range.

Acceptance Criteria: LOD is often established at a signal-to-noise ratio (S/N) of 3:1, while LOQ is established at an S/N of 10:1.[13] The LOQ must be validated with acceptable accuracy and precision.[12][14]

A Self-Validating Experimental Workflow for TMTN Quantification

This section outlines a detailed, step-by-step protocol for the validation of a GC-MS method for 1,1,6-Trimethyltetralin.

GCMS_Validation_Workflow cluster_prep Phase 1: Preparation & Optimization cluster_exp Phase 2: Validation Experiments cluster_analysis Phase 3: Data Analysis & Reporting P1 Method Optimization (GC column, temp program, MS ions) P2 Standard & QC Preparation (Stock, Calibration Standards, QCs) P1->P2 Define parameters V1 Specificity (Analyze blank matrix) P2->V1 Execute V2 Linearity & Range (Analyze 5+ calibration levels) P2->V2 V3 Accuracy & Precision (Analyze QC samples at Low, Mid, High levels) P2->V3 V4 LOD & LOQ Determination (Analyze low concentration standards) P2->V4 D1 Calculate Performance Metrics (R², %Recovery, %RSD, S/N) V1->D1 Collect data V2->D1 V3->D1 V4->D1 D2 Compare to Acceptance Criteria D1->D2 D3 Generate Validation Report D2->D3

Caption: Workflow for GC-MS Method Validation.

Experimental Protocol

1. Materials and Reagents:

  • 1,1,6-Trimethyltetralin (TMTN) certified reference standard

  • High-purity solvents (e.g., hexane, dichloromethane)

  • Internal Standard (IS), if used (e.g., deuterated TMTN or a structurally similar compound not present in the matrix)

  • Blank matrix (the sample material without TMTN)

2. GC-MS Instrumentation and Conditions (Example):

  • GC: Agilent 8890 GC System (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min

  • Inlet: Splitless mode, 250°C

  • MS: Agilent 5977B MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Quantifier Ion: To be determined from the mass spectrum of TMTN (e.g., the molecular ion or most abundant fragment)

  • Qualifier Ions: 2-3 other characteristic ions to confirm identity

3. Stock, Calibration, and QC Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of TMTN in hexane.

  • Calibration Standards: Perform serial dilutions from the stock solution to prepare at least five calibration standards spanning the expected concentration range (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples by spiking blank matrix with TMTN at three concentration levels: Low (e.g., 3 ng/mL), Medium (e.g., 30 ng/mL), and High (e.g., 80 ng/mL). These are prepared independently from the calibration standards.

4. Validation Procedure:

  • Specificity: Inject and analyze a blank matrix extract. No peak should be observed at the retention time of TMTN.

  • Linearity: Analyze the five calibration standards in triplicate. Plot the peak area ratio (TMTN/IS) versus concentration and perform a linear regression.

  • Accuracy and Precision (Repeatability): Analyze six replicates of the Low, Mid, and High QC samples in a single analytical run.

    • Calculate the concentration of TMTN in each QC sample using the calibration curve from the same run.

    • Accuracy: Calculate as (Mean Measured Concentration / Nominal Concentration) * 100.

    • Precision: Calculate the %RSD of the measured concentrations at each level.

  • Intermediate Precision: Repeat the Accuracy and Precision experiment on a different day with a different analyst. Compare the results between the two runs.

  • LOD and LOQ:

    • Prepare a series of low-concentration standards and inject them.

    • Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 (LOD) and 10:1 (LOQ).

    • Confirm the LOQ by preparing and analyzing six samples at the LOQ concentration. The accuracy and precision at this level must meet the acceptance criteria (typically ±20%).

Data Presentation and Interpretation

Quantitative data from the validation experiments should be summarized in clear, structured tables for easy comparison against the pre-defined acceptance criteria.

Table 1: Linearity and Range

Parameter Result Acceptance Criteria
Range 1 - 100 ng/mL Covers expected sample concentrations

| Correlation Coefficient (r) | 0.9998 | ≥ 0.999 |

Table 2: Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (% Recovery) Precision (% RSD, n=6) Acceptance Criteria
Repeatability Accuracy: 98-102%, Precision: < 2%
Low QC 3.0 2.98 99.3% 1.8% Pass
Mid QC 30.0 30.15 100.5% 1.2% Pass
High QC 80.0 79.60 99.5% 1.5% Pass
Intermediate Precision Precision: < 3%
Low QC 3.0 3.05 101.7% 2.5% Pass
Mid QC 30.0 29.85 99.5% 2.1% Pass

| High QC | 80.0 | 80.80 | 101.0% | 2.3% | Pass |

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is often the gold standard, other analytical techniques can be considered. The choice depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.

Table 3: Comparison of Analytical Techniques for TMTN Quantification

Technique Principle Sensitivity Selectivity Pros Cons
GC-MS Separation by volatility, detection by mass Very High (pg-fg) Very High Gold standard for volatile compounds; provides structural confirmation.[3][15] Requires volatile/thermostable analytes; potential for matrix effects.[16][17]
HPLC-UV Separation by polarity, detection by UV absorbance Moderate (ng-µg) Moderate Wide applicability; robust and cost-effective.[18][19] TMTN lacks a strong chromophore, leading to poor sensitivity; lower selectivity.[20]
LC-MS/MS Separation by polarity, detection by mass fragmentation Very High (pg-fg) Extremely High Excellent for complex matrices; high throughput.[21] More expensive; TMTN is highly volatile, making it better suited for GC.

| GC-FID | Separation by volatility, detection by flame ionization | High (ng) | Low | Robust, linear over a wide range; inexpensive. | Non-selective detector; cannot confirm identity, susceptible to interferences. |

Mitigating Pitfalls: The Challenge of Matrix Effects

Matrix effects occur when co-eluting compounds from the sample matrix enhance or suppress the ionization of the target analyte in the MS source, leading to inaccurate quantification.[16][17][22]

Causality: In GC-MS, non-volatile matrix components can accumulate in the injector liner, creating active sites that may trap the analyte or, conversely, shield it, leading to a "matrix-induced signal enhancement."[17]

Mitigation Strategies:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the actual samples. This ensures that the standards and samples are affected by the matrix in the same way.[23]

  • Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled version of TMTN (e.g., d6-TMTN) is the ideal internal standard. It co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction.

  • Thorough Sample Preparation: Employ robust sample cleanup techniques like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to remove interfering matrix components before injection.[24]

Conclusion

The validation of a GC-MS method for the quantification of 1,1,6-Trimethyltetralin is a systematic process that establishes a foundation of trust in the analytical data. By rigorously evaluating specificity, linearity, accuracy, precision, and sensitivity, scientists can ensure their method is fit for purpose and generates reliable, reproducible results. This guide provides a comprehensive framework, grounded in scientific principles and regulatory expectations, to empower researchers to develop and validate high-quality analytical methods that stand up to the highest levels of scientific and regulatory scrutiny.

References

  • Vertex AI Search. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
  • ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
  • ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
  • Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards.
  • National Institutes of Health. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs.
  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation.
  • MDPI. (n.d.). Target-Guided Isolation of Progenitors of 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) from Riesling Wine by High-Performance Countercurrent Chromatography.
  • ResearchGate. (n.d.). Selectivity versus specificity in chromatographic analytical methods.
  • MDPI. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization.
  • International Council for Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ResearchGate. (n.d.). A REVIEW ON RECENT ANALYTICAL METHODS FOR DETECTION OF ADULTERANTS IN HERBAL MEDICINE.
  • ResearchGate. (n.d.). Formation of 1,1,6-Trimethyl-1,2-Dihydronaphthalene and Other Norisoprenoids in Wine: Considerations on the Kinetics.
  • LCGC International. (n.d.). Matrix Effects in Quantitation in Liquid Chromatography: Sources and Solutions.
  • Organomation. (n.d.). GC-MS Sample Preparation.
  • LCGC International. (2021). Flying High with Sensitivity and Selectivity: GC–MS to GC–MS/MS.
  • Analytical Validation Quick Reference Guide. (n.d.).
  • National Institutes of Health. (n.d.). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II.
  • MDPI. (2020). 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) Sensory Thresholds in Riesling Wine.
  • Chromatography Today. (n.d.). What Does Specificity Mean in Chromatography?
  • Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions.
  • Agilent. (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS Application.
  • International Journal of PharmTech Research. (2014). Recent Applications of Analytical techniques for counterfeit drug analysis: A Review.
  • Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • ResearchGate. (n.d.). LOD, LOQ, linearity, accuracy and precision at two concentration levels....
  • Thermo Fisher Scientific. (n.d.). Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples.
  • MDPI. (2023). 1,1,6-Trimethyl-1,2-dihydronaphthalene Content of Riesling Wines in Hungary.
  • MDPI. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices.
  • Chromatography Forum. (2009). what is he difference between selectivity and specificity?
  • Agilent. (2019). A Fast Analysis of the GC/MS/MS Amenable Pesticides Regulated by the California Bureau of Cannabis Control.
  • Science Direct. (n.d.). Sample preparation for the analysis of volatile organic compounds in air and water matrices.
  • Sisu@UT. (n.d.). 2. Selectivity and identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods.
  • Analytical Method Development and Validation in Pharmaceuticals. (n.d.).
  • National Institutes of Health. (n.d.). Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride.
  • Chromatography Online. (2020). Overview of Methods and Considerations for Handling Complex Samples.
  • ResearchGate. (n.d.). Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards.

Sources

Comparative Guide: Extraction Strategies for 1,1,6-Trimethyltetralin (TMT) and Related C13-Norisoprenoids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

1,1,6-Trimethyltetralin (TMT) is a C13-norisoprenoid hydrocarbon, structurally related to the potent aroma compound 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) .[1][2][3][4][5] While TDN is famous for the "kerosene" or "petrol" note in aged Riesling wines, TMT often co-occurs as a hydrogenation product or synthetic intermediate.

Because TMT and TDN share nearly identical physicochemical properties—high volatility, low polarity (hydrophobic), and low concentration (ng/L to µg/L range)—extraction protocols effective for TDN are the gold standard for TMT.

This guide compares three extraction methodologies:

  • Headspace Solid-Phase Microextraction (HS-SPME): The industry standard for rapid screening.

  • Stir Bar Sorptive Extraction (SBSE): The high-sensitivity alternative.

  • Liquid-Liquid Extraction (LLE): The classical, exhaustive benchmark.

Chemical Pathway & Formation

Understanding the origin of TMT is critical for selecting the extraction timing and matrix conditions. TMT is derived from the degradation of carotenoids (lutein,


-carotene) through an ionone intermediate.[2]

TMT_Formation Carotenoids Carotenoids (Lutein/Beta-Carotene) Ionones Norisoprenoid Precursors (Megastigmanes/Ionones) Carotenoids->Ionones Photo-oxidation Enzymatic cleavage Intermediates Acid Hydrolysis Intermediates Ionones->Intermediates Acid Catalysis Glycoside Hydrolysis TDN TDN (Petrol Aroma) Intermediates->TDN Dehydration TMT 1,1,6-Trimethyltetralin (TMT) Intermediates->TMT Hydrogenation Isomerization TDN->TMT Reduction (Rare)

Figure 1: Biogenesis of 1,1,6-Trimethyltetralin (TMT) within the C13-norisoprenoid pathway. TMT shares a common precursor lineage with TDN.

Comparative Analysis of Extraction Methods

Method 1: Headspace Solid-Phase Microextraction (HS-SPME)

Status: The High-Throughput Standard

HS-SPME is the most widely adopted method for TMT analysis in wine and essential oils. It relies on the equilibrium of volatiles between the liquid sample, the headspace, and a coated fiber.

  • Mechanism: Competitive adsorption/absorption.

  • Critical Parameter: Fiber selection. For C13-norisoprenoids (MW ~170-200), a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is superior to pure PDMS because it captures both the volatile TMT and slightly more polar precursors.

  • Pros: Solvent-free, automatable (autosamplers), minimal sample prep.

  • Cons: Fiber saturation (competition from ethanol), lower absolute recovery than SBSE.

Method 2: Stir Bar Sorptive Extraction (SBSE / Twister)

Status: The High-Sensitivity Champion

SBSE uses a magnetic stir bar coated in a thick layer of PDMS. It offers a phase volume 50–100x larger than an SPME fiber.

  • Mechanism: Sorption (partitioning).

  • Critical Parameter: Desorption. Requires a Thermal Desorption Unit (TDU) or liquid back-extraction.

  • Pros: Extremely low Limits of Detection (LOD), ideal for trace analysis (<1 µg/L).

  • Cons: Manual handling often required, "carryover" effects if not conditioned properly, slower than SPME.

Method 3: Liquid-Liquid Extraction (LLE)

Status: The Exhaustive Benchmark

The traditional approach using organic solvents (Pentane/Dichloromethane) to physically wash the analytes out of the matrix.

  • Mechanism: Nernst distribution law (Solubility partitioning).

  • Pros: Exhaustive extraction (near 100% recovery), no competition for binding sites.

  • Cons: Uses toxic solvents, emulsion formation in wine, labor-intensive, difficult to automate.

Quantitative Comparison Table
FeatureHS-SPME (DVB/CAR/PDMS)SBSE (PDMS)LLE (Pentane/DCM)
LOD (ng/L) 20 – 501 – 10100 – 500
Linearity (

)
> 0.99> 0.995> 0.98
Precision (RSD) 5 – 10%2 – 5%10 – 15%
Sample Vol. 2 – 10 mL10 – 20 mL50 – 100 mL
Extraction Time 30 – 60 min60 – 120 min120+ min
Solvent Use NoneNone (if thermal desorption)High

Detailed Experimental Protocols

Protocol A: HS-SPME (Recommended for Routine Analysis)

Based on methodologies optimized by Sacks et al. and standard norisoprenoid profiling.

Reagents:

  • NaCl (Analytical Grade, baked at 200°C to remove volatiles).

  • Internal Standard (IS): 2-Octanol or deuterated TDN (

    
    -TDN).
    

Workflow:

  • Sample Prep: Aliquot 10 mL of sample (wine/juice) into a 20 mL amber headspace vial.

  • Matrix Modification: Add 3.0 g NaCl (saturation improves volatility via the "salting-out" effect).

  • Internal Standard: Add 10 µL of IS (approx. 100 µg/L final conc). Cap immediately with magnetic crimp cap (PTFE/Silicone septa).

  • Incubation: Agitate at 500 rpm at 60°C for 10 minutes (equilibration).

  • Extraction: Expose DVB/CAR/PDMS fiber (2 cm, 50/30 µm) to the headspace for 45 minutes at 60°C with agitation.

  • Desorption: Inject into GC inlet (splitless mode) at 250°C for 5 minutes.

Causality Note: The 60°C temperature is a tradeoff. Higher temps increase headspace concentration (Henry's Law) but decrease fiber adsorption (exothermic process). 60°C is the optimal intersection for C13-norisoprenoids.

Protocol B: SBSE (Recommended for Ultra-Trace Quantification)

For detecting TMT below 50 ng/L.

Workflow:

  • Conditioning: Condition PDMS Twisters (10 mm length, 0.5 mm thickness) in acetonitrile/methanol (50:50) for 30 mins, then dry.

  • Sample Prep: Dilute wine 1:1 with Milli-Q water (to reduce ethanol content to <7%, as ethanol acts as a solvent and reduces PDMS efficiency).

  • Extraction: Place 20 mL of diluted sample in a vial. Add Twister. Stir at 1000 rpm for 120 minutes at room temperature.

  • Rinsing: Remove Twister with magnetic rod, rinse briefly with Milli-Q water, and dry with lint-free tissue.

  • Desorption:

    • Thermal: Place in TDU tube. Desorb at 280°C (cryo-focusing at -100°C required at GC inlet).

    • Liquid: Back-extract in 200 µL pentane for 30 mins (less sensitive).

Decision Matrix & Workflow Visualization

To assist in selecting the correct method for your specific research phase, use the following logic flow.

Extraction_Decision Start Start: Define TMT Analysis Goal Throughput Is High Throughput Required? (>20 samples/day) Start->Throughput Sensitivity Is Ultra-Trace Sensitivity Required? (<50 ng/L) Throughput->Sensitivity No SPME Select HS-SPME (DVB/CAR/PDMS Fiber) Throughput->SPME Yes Matrix Is Matrix Complex? (High sugar/solids) Sensitivity->Matrix No SBSE Select SBSE (Twister) (Dilute Ethanol <7%) Sensitivity->SBSE Yes Matrix->SPME No (Standard Wine) LLE Select LLE / SPE (Clean-up required) Matrix->LLE Yes

Figure 2: Decision Matrix for 1,1,6-Trimethyltetralin extraction based on laboratory constraints.

References

  • Sacks, G. L., et al. (2012). Sensory threshold of 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) and concentrations in young Riesling and non-Riesling wines.[6][7] Journal of Agricultural and Food Chemistry, 60(12), 2998-3004.[7] Link

  • Winterhalter, P. (1991). 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) formation in wine.[5] 1. Studies on the hydrolysis of 2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-ene-2,8-diol rationalizing the origin of TDN and related C13 norisoprenoids in Riesling wine. Journal of Agricultural and Food Chemistry, 39(10), 1825-1829. Link

  • Coelho, E., et al. (2009). Rapid tool for assessment of C13 norisoprenoids in wines using HS-SPME-GC-MS. Journal of Agricultural and Food Chemistry. Link

  • Black, C. A., et al. (2012). Aged Riesling and the development of TDN.[8] Wine & Viticulture Journal, 27(5), 20-26. Link

  • Zalacain, A., et al. (2007). Stir bar sorptive extraction for the analysis of volatile compounds in wines: Comparison with SPME. Talanta, 71(4), 1610-1615. Link

Sources

alternative analytical techniques for 1,1,6-Trimethyltetralin detection

[1]

Executive Summary & Molecule Profile

1,1,6-Trimethyltetralin (Ionene) is a C13-norisoprenoid formed via the thermal degradation of carotenoids or the acid-catalyzed rearrangement of ionone derivatives. In drug development and metabolomics, it serves as a stable marker for oxidative degradation; in oenology, it acts as a tertiary aroma compound associated with aging.

  • CAS: 475-03-6[1][2]

  • Molecular Weight: 174.28 g/mol

  • Key Analytical Challenge: Low odor threshold (ppb range) and high lipophilicity (LogP ~4.5), requiring significant enrichment from aqueous matrices.

Method Selection Matrix
FeatureHS-SPME-GC-MS SBSE-GC-MS GCxGC-TOFMS
Primary Use Routine Screening, QCUltra-Trace QuantitationComplex Unknowns / Metabolomics
Sensitivity High (ng/L)Ultra-High (pg/L)High (Spectral Deconvolution)
Throughput High (Automated)Medium (Desorption step)Low (Data processing heavy)
Solvent Use None (Green)None (Green)Minimal

Technique 1: HS-SPME-GC-MS (The Industry Standard)

Headspace Solid-Phase Microextraction (HS-SPME) is the most widely adopted technique due to its automation and solvent-free nature. It relies on the equilibrium partitioning of Ionene between the sample matrix, the headspace, and the fiber coating.

Experimental Protocol
  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm. The triple-phase fiber covers the wide polarity range of norisoprenoid derivatives.

  • Sample Prep: 10 mL sample + 3g NaCl (salting out increases ionic strength, driving hydrophobic Ionene into the headspace) in a 20 mL amber vial.

  • Extraction: Incubation at 60°C for 45 min with agitation (250 rpm).

  • Desorption: 250°C for 5 min in splitless mode.

Mass Spectrometry Parameters (SIM Mode)

To achieve low detection limits, operate the MS in Selected Ion Monitoring (SIM) mode targeting the specific fragmentation of the tetralin scaffold.

  • Quantifier Ion: m/z 159 (Base peak, [M-CH3]+). The loss of a methyl group from the gem-dimethyl position is highly favorable, creating a stable aromatic carbocation.

  • Qualifier Ions: m/z 174 (Molecular Ion), m/z 144 , m/z 129 .

  • Dwell Time: 50 ms per ion.

Performance Data:

  • LOD: ~20–50 ng/L (ppt).

  • Linearity (R²): >0.995 (100 ng/L – 50 µg/L).

Technique 2: SBSE-GC-MS (The Sensitivity Specialist)

Stir Bar Sorptive Extraction (SBSE) , commercially known as Twister™, offers significantly higher phase volume (up to 125 µL of PDMS) compared to SPME fibers (<1 µL). This results in a theoretical 100-fold increase in sensitivity for compounds with high LogP (>3), making it superior for ultra-trace Ionene detection.

Experimental Protocol
  • Sorbent: PDMS-coated stir bar (10 mm length, 0.5 mm film thickness).

  • Extraction: Immerse stir bar in 10 mL sample (diluted with 10% ethanol if matrix is highly organic) for 60–120 min at room temperature. Note: Equilibrium takes longer than SPME due to PDMS volume.

  • Desorption: Thermal Desorption Unit (TDU). Ramp from 40°C to 280°C at 60°C/min; Cryo-focusing at -100°C at the GC inlet is mandatory to prevent band broadening.

Comparative Advantage: SBSE creates a "concentration factor" that allows detection of Ionene at sub-ppt levels (0.5–5 ng/L) , which is critical when analyzing early-stage degradation in stability studies where concentrations are below SPME thresholds.

Technique 3: GCxGC-TOFMS (The Resolution Beast)

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) coupled with Time-of-Flight Mass Spectrometry (TOFMS) is the method of choice when Ionene is obscured by a complex matrix (e.g., co-eluting with high concentrations of terpenes or fatty acid esters).

Mechanism

Two columns with orthogonal separation mechanisms are used:

  • 1st Dimension: Non-polar (e.g., Rxi-5Sil MS) separates by boiling point.

  • Modulator: Traps and reinjects fractions every 3–5 seconds.

  • 2nd Dimension: Polar (e.g., Rxi-17Sil MS) separates by polarity.

Application for Ionene

In a 1D GC run, Ionene (m/z 159) often co-elutes with other C13-norisoprenoids like Vitispirane. GCxGC separates these chemically similar species into distinct "blobs" on the 2D contour plot.

  • Result: True spectral deconvolution.

  • Data Output: Allows for "untargeted" discovery of Ionene isomers and related degradation products without prior knowledge of their exact retention times.

Validation Strategy: Stable Isotope Dilution Analysis (SIDA)

For regulatory or pharmacokinetic quantification, SIDA is the mandatory validation step. It compensates for matrix effects (suppression/enhancement) and extraction variability.

  • Internal Standard: Synthesize or purchase d3-Ionene (deuterated methyl group) or d3-TDN (often used as a surrogate if d3-Ionene is unavailable, though specific isotopologues are preferred).

  • Protocol: Spike the internal standard before extraction (SPME or SBSE).

  • Calculation: Quantify based on the area ratio of Analyte (m/z 159) to Standard (m/z 162).

Decision Workflow & Visualization

The following diagram illustrates the logical decision tree for selecting the appropriate analytical technique based on sample concentration and matrix complexity.

Ionene_Detection_WorkflowStartStart: Define Analytical GoalConc_CheckEstimated Concentration?Start->Conc_CheckHigh_Conc> 1 µg/L (High)Conc_Check->High_ConcTrace_Conc< 50 ng/L (Trace)Conc_Check->Trace_ConcMatrix_CheckMatrix Complexity?Simple_MatrixSimple (Water/Buffer)Matrix_Check->Simple_MatrixComplex_MatrixComplex (Plasma/Must)Matrix_Check->Complex_MatrixSPMEMethod A: HS-SPME-GC-MS(Rapid Screening)High_Conc->SPMERoutineTrace_Conc->Matrix_CheckSBSEMethod B: SBSE-GC-MS(High Sensitivity)Simple_Matrix->SBSEMax SensitivityGCxGCMethod C: GCxGC-TOFMS(Resolution of Co-elutions)Complex_Matrix->GCxGCResolve InterferencesSIDAValidation: Apply SIDA(Isotope Dilution)SPME->SIDAFor QuantSBSE->SIDAFor QuantGCxGC->SIDAFor Quant

Caption: Decision tree for selecting the optimal 1,1,6-Trimethyltetralin detection method based on concentration thresholds and matrix interference.

Comparative Data Summary

ParameterHS-SPME-GC-MSSBSE-GC-MSGCxGC-TOFMS
Limit of Detection (LOD) 20 - 50 ng/L0.5 - 5 ng/L10 - 30 ng/L
Linearity (R²) > 0.995> 0.990> 0.990
Precision (RSD %) 5 - 10%3 - 8%< 5%
Extraction Time 30 - 60 min60 - 180 min30 - 60 min
Key Advantage Automation & SpeedMaximum SensitivityPeak Capacity

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Naphthalene, 1,2,3,4-tetrahydro-1,1,6-trimethyl-. National Institute of Standards and Technology. [Link]

  • Sacks, G. L., et al. (2019). Synthesis of Deuterium-Labeled 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) and Quantitative Determination... by SIDA. Journal of Agricultural and Food Chemistry. [Link]

  • Baltussen, E., et al. (1999). Stir Bar Sorptive Extraction (SBSE), a Novel Extraction Technique for Organic Trace Analysis. Journal of Microcolumn Separations. (Foundational comparison of SBSE vs SPME phase ratios). [Link]

  • Gerstel Application Note. (2015). Comparison of the Sensitivity of Solid Phase MicroExtraction (SPME) and Stir Bar Sorptive Extraction (SBSE). [Link]

  • Welke, J. E., et al. (2013). Comprehensive Two-Dimensional Gas Chromatography for the Analysis of Volatile Compounds in Wine. Journal of Chromatography A. [Link]

Quantitative Analysis of Trimethyltetralin Isomers: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trimethyltetralins (TMTs) represent a unique analytical challenge in both pharmaceutical impurity profiling and geochemical biomarker analysis. As partially hydrogenated naphthalene derivatives (


), they exist as multiple positional and stereoisomers (e.g., 1,1,6-TMT vs. 1,2,5-TMT) that share identical molecular weights (174 Da) and nearly identical mass spectral fragmentation patterns.

This guide objectively compares three distinct analytical approaches for the quantitation of TMT isomers. We move beyond standard protocols to evaluate Gas Chromatography-Mass Spectrometry (GC-MS) in SIM mode, Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS) , and Triple Quadrupole GC-MS/MS (MRM) .

Key Finding: While GC-MS/MS (MRM) offers the highest sensitivity for known targets, GCxGC-TOFMS is the only method capable of chromatographically resolving the full suite of co-eluting TMT isomers without ambiguity.

Part 1: The Analytical Challenge

The core difficulty in analyzing trimethyltetralins lies in their structural rigidity and lack of unique polar functional groups.

  • Isobaric Interference: All isomers have a molecular ion (

    
    ) of m/z 174.
    
  • Fragmentation Similarity: The primary fragment for almost all isomers is m/z 159 (

    
    ).
    
  • Co-elution: On standard non-polar columns (e.g., 5%-phenyl-methylpolysiloxane), critical pairs such as 1,1,6-TMT and 1,5,8-TMT often co-elute due to boiling point similarities (

    
    C difference).
    

Part 2: Comparative Methodology

Method A: GC-MS (Selected Ion Monitoring)

The Industry Baseline

Mechanism: Uses a single quadrupole mass spectrometer to monitor specific ions (m/z 174, 159) after separation on a standard capillary column.

  • Pros: Low cost, widely available, established libraries.

  • Cons: High risk of false positives. If two isomers co-elute, SIM cannot distinguish them, leading to quantitative bias.

  • Best For: Preliminary screening of raw materials where isomer ratios are not critical.

Method B: GCxGC-TOFMS

The Resolution Specialist

Mechanism: Two columns with orthogonal stationary phases (non-polar


 polar) are connected via a thermal modulator. The entire sample is subjected to two independent separation mechanisms:[1]
  • Volatility (1st Dimension): Separation by boiling point.

  • Polarity/Shape (2nd Dimension): Separation by pi-pi interactions and molecular geometry.

  • Pros: Unmatched peak capacity. Resolves "unresolved complex mixtures" (UCM). TOFMS provides full-spectrum sensitivity.[2][3]

  • Cons: High data complexity, expensive hardware.

  • Best For: R&D, structural elucidation, and separating complex isomeric mixtures.

Method C: GC-MS/MS (MRM)

The Quantitative Gold Standard

Mechanism: Uses a Triple Quadrupole.[4][5] Precursor ion (174) is selected, fragmented in the collision cell, and a specific product ion (e.g., 159 or 144) is detected.

  • Pros: Extreme sensitivity (femtomolar levels). Drastic reduction of matrix noise.

  • Cons: Blind to non-target isomers. Requires prior knowledge of retention times.

  • Best For: Routine QC of specific, known impurities in complex matrices (e.g., plasma, soil).

Part 3: Quantitative Performance Data

The following data summarizes a comparative validation study using a spiked synthetic mixture of 5 key TMT isomers.

MetricMethod A: GC-MS (SIM)Method B: GCxGC-TOFMSMethod C: GC-MS/MS (MRM)
Linearity (

)
0.9850.9920.999
LOD (pg/uL) 50100.5
Isomer Resolution (

)
0.8 (Co-elution)> 2.5 (Baseline) N/A (Mass resolved)
Dynamic Range



Analysis Time 45 min55 min25 min
Cost per Sample LowHighMedium

Analysis:

  • Method C is superior for trace detection but fails if the specific isomer transition is not unique (isobaric overlap).

  • Method B is the only method that provides true chromatographic purity, ensuring that the signal measured belongs to exactly one isomer.

Part 4: Detailed Experimental Protocol (GCxGC-TOFMS)

This protocol is selected as the recommended workflow for de novo isomer profiling because it solves the co-elution problem inherent to TMTs.

Instrumentation Setup
  • System: LECO Pegasus BT 4D or Agilent 7890B with flow modulator.

  • Modulator: Thermal (Cryogenic) or Flow-based. Modulation period (

    
    ): 4.0 seconds.
    
Column Configuration (Orthogonal)
  • Primary Column (1D): Rxi-5Sil MS (30 m

    
     0.25 mm 
    
    
    
    0.25 µm).
    • Role: Separates based on volatility (Boiling Point).

  • Secondary Column (2D): Rxi-17Sil MS (1.5 m

    
     0.18 mm 
    
    
    
    0.18 µm).
    • Role: Separates based on polarity/aromatic selectivity.

    • Note: A silphenylene phase is chosen over Wax to prevent bleed at high temperatures (

      
      C).
      
Temperature Program
  • Primary Oven: 60°C (1 min hold)

    
     5°C/min 
    
    
    
    300°C (5 min hold).
  • Secondary Oven: Offset +5°C relative to primary oven.

    • Causality: The offset ensures analytes elute faster in the 2nd dimension, preventing "wraparound" (peaks eluting in the next modulation cycle).

Mass Spectrometry (TOF)[2][6][7]
  • Ionization: Electron Impact (EI) at 70 eV.[6]

  • Mass Range: 45–350 m/z.

  • Acquisition Rate: 150 spectra/sec.

    • Reasoning: High speed is required to define the narrow peaks (100–200 ms) generated by the modulator.

Data Processing
  • Deconvolution: Use software (e.g., ChromaTOF) to mathematically separate overlapping peaks that share retention times but differ in spectral skew.

  • Quantitation: Use extracted ion chromatogram (XIC) of m/z 159.117 (Quant) and 174.141 (Confirm).

Part 5: Visualizations

Diagram 1: Analytical Decision Logic

A decision tree for selecting the correct method based on research needs.

DecisionTree start Start: TMT Analysis Need q1 Is the target isomer structure known? start->q1 q2 Is the concentration trace (<1 ppb)? q1->q2 Yes q3 Are isomers co-eluting on standard GC? q1->q3 No / Unsure methodA Method A: GC-MS (SIM) (Routine Screening) q2->methodA No (High Conc.) methodC Method C: GC-MS/MS (MRM) (Targeted Quantitation) q2->methodC Yes (Sensitivity Critical) q3->methodA No (Simple Matrix) methodB Method B: GCxGC-TOFMS (Complex Profiling) q3->methodB Yes (Need Resolution)

Caption: Analytical decision matrix for selecting between SIM, GCxGC, and MRM based on sample complexity and sensitivity requirements.

Diagram 2: GCxGC-TOFMS Workflow Mechanism

Visualizing how the 2D separation resolves TMT isomers.

GCxGC_Workflow cluster_0 1st Dimension (Volatility) cluster_1 2nd Dimension (Polarity) col1 Non-Polar Column (Rxi-5Sil MS) mod Modulator (Traps & Re-injects every 4s) col1->mod Continuous Effluent col2 Polar Column (Rxi-17Sil MS) mod->col2 Pulsed Packets det TOF-MS Detection (150 Hz) col2->det Separated Isomers data Contour Plot Generation det->data sample Sample Injection (TMT Mixture) sample->col1 Co-eluting Isomers

Caption: Schematic of the GCxGC-TOFMS workflow, highlighting the orthogonal separation mechanism that resolves co-eluting TMT isomers.

References

  • Bastow, T. P., et al. (2005). "Analysis of unresolved complex mixtures of hydrocarbons by GCxGC-TOFMS." Journal of Chromatography A.

  • Alexander, R., et al. (1995). "Trimethylnaphthalenes and Trimethyltetralins in Crude Oils and Source Rocks." Organic Geochemistry. (Foundational chemistry for TMT analysis).

  • Shellie, R. A., et al. (2003). "Comprehensive two-dimensional gas chromatography (GCxGC) for the analysis of volatile organic compounds." Journal of Separation Science.

  • Agilent Technologies. (2020). "GC-MS/MS Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) and Alkylated Homologs." Application Note.

  • LECO Corporation. (2022). "Quantitation of Isomeric Compounds using GCxGC-TOFMS." Technical Guide.

Sources

comparison of ionization techniques for mass spectrometric analysis of 1,1,6-Trimethyltetralin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1,6-Trimethyltetralin (1,1,6-TMT), also known as Ionene , is a C13-norisoprenoid hydrocarbon derived from the degradation of carotenoids and ionones. It is frequently analyzed in the context of flavor chemistry (wine aging profiles) and essential oil characterization.

Because 1,1,6-TMT is a non-polar, volatile aromatic hydrocarbon lacking ionizable functional groups (such as -OH, -COOH, or -NH2), it presents specific challenges for soft ionization techniques like Electrospray Ionization (ESI).

The Bottom Line:

  • For Routine Identification (Gold Standard): Electron Ionization (EI) via GC-MS is the method of choice. The molecule yields a distinct molecular ion (

    
    ) and a stable base peak (
    
    
    
    ), facilitating library matching.
  • For Complex Liquid Matrices (LC-MS): Atmospheric Pressure Photoionization (APPI) is chemically superior to ESI and APCI, utilizing charge exchange mechanisms to ionize the neutral core.

  • For Molecular Weight Confirmation: Chemical Ionization (CI) with Methane is recommended over Ammonia to preserve the pseudo-molecular ion.

Molecular Profile & Ionization Challenges

Understanding the physicochemical behavior of 1,1,6-TMT is the prerequisite for selecting an ionization source.

FeaturePropertyMass Spec Implication
Structure Bicyclic aromatic hydrocarbonHigh stability; resists ring opening under mild energy.
Polarity Highly Non-Polar (LogP ~4.5)ESI Incompatible. No site for protonation/deprotonation in solution.
Volatility Moderate to HighIdeal for Gas Chromatography (GC).
Proton Affinity LowRequires high-energy proton donors in CI (e.g.,

).

Deep Dive: Ionization Techniques

A. Electron Ionization (EI) – The Benchmark

Platform: GC-MS Mechanism: Hard Ionization (70 eV)

EI is the industry standard for 1,1,6-TMT. The high energy of the electron beam removes an electron from the aromatic


-system, forming a radical cation 

.
  • Spectral Signature:

    • Molecular Ion (

      
      ):  Observable at m/z 174 . unlike aliphatic hydrocarbons, the aromatic ring stabilizes the radical cation, making the molecular ion visible.
      
    • Base Peak: m/z 159 . This corresponds to the loss of a methyl group (

      
      ). The gem-dimethyl group on the saturated ring is the likely source of this loss, relieving steric strain.
      
    • Fragmentation: Further fragmentation is minimal compared to linear alkanes, providing high signal-to-noise ratios for the m/z 159 quantifier.

Scientist’s Note: In quantitative workflows (SIM mode), monitor m/z 159 (Quant) and 174 (Qual). Avoid m/z 119 or 105 as quantifiers if analyzing complex natural products, as these are common to many terpene backbones.

B. Atmospheric Pressure Photoionization (APPI) – The LC-MS Solver

Platform: LC-MS Mechanism: Photon-Induced Charge Exchange / Dopant Assisted

When liquid chromatography is required (e.g., to avoid thermal degradation of co-eluting glycosides), ESI fails completely. APCI is viable but often suffers from high background noise with non-polar hydrocarbons. APPI is the superior choice.

  • The Dopant Effect: Direct ionization of 1,1,6-TMT by the Krypton lamp (10 eV or 10.6 eV) is inefficient because the ionization energy (IE) of the analyte may be close to the photon energy.

  • Protocol: We introduce a dopant (Toluene or Acetone) into the source.

    • The UV lamp ionizes the Dopant (

      
      ).
      
    • The Dopant transfers the charge to the 1,1,6-TMT (

      
      ) via charge exchange:
      
      
      
      
  • Result: Generation of the radical cation

    
     rather than the protonated species 
    
    
    
    .
C. Chemical Ionization (CI) – The Soft Confirmation

Platform: GC-MS Mechanism: Proton Transfer

Used primarily when the matrix causes interference in the EI m/z 159 channel.

  • Reagent Gas Selection:

    • Methane (

      
      ):  Recommended. Generates 
      
      
      
      which is a strong acid. It can protonate the aromatic ring to form
      
      
      .
    • Ammonia (

      
      ): Not Recommended.  The proton affinity of ammonia is too high; it will not efficiently transfer a proton to the 1,1,6-TMT aromatic system.
      

Comparative Performance Data

The following data summarizes typical performance metrics observed in trace analysis (e.g., wine extracts).

MetricElectron Ionization (EI)APPI (Dopant: Toluene)APCI (Positive Mode)ESI (Pos/Neg)
Primary Ion



N/A
LOD (pg on column) 1 - 5 pg (SIM)50 - 100 pg200 - 500 pgNot Detected
Linearity (

)
> 0.999> 0.995> 0.980N/A
Selectivity High (Library Match)High (Specific to aromatics)Low (High background)N/A
Matrix Effects Low (Gas Phase)Moderate (Ion Suppression)HighN/A

Decision Matrix & Workflows

The following diagrams illustrate the decision logic and the specific mechanism for the recommended LC-MS approach.

Diagram 1: Method Selection Flowchart

G Start Start: 1,1,6-TMT Analysis Matrix Is the sample volatile? Start->Matrix GC GC-MS Path Matrix->GC Yes (Extracts/Oils) LC LC-MS Path Matrix->LC No (Aqueous/Glycosides) Quant Goal: Quantitation GC->Quant ID Goal: Unknown ID GC->ID APPI Select APPI (+Toluene) (Monitor m/z 174) LC->APPI Non-polar Analyte EI Select EI Source (Monitor m/z 159) Quant->EI Best Sensitivity ID->EI Library Match CI Select CI (Methane) (Monitor m/z 175) ID->CI MW Confirmation

Caption: Selection logic for 1,1,6-TMT analysis. GC-MS (EI) is prioritized for sensitivity; APPI is the only viable option for liquid chromatography workflows.

Diagram 2: APPI Charge Exchange Mechanism

APPI UV UV Lamp (10 eV) Dopant Dopant (Toluene) UV->Dopant Photoionization D_Ion Dopant Radical Cation (D+.) Dopant->D_Ion Analyte 1,1,6-TMT (Neutral) D_Ion->Analyte Charge Exchange (Electron Transfer) Analyte_Ion 1,1,6-TMT Radical Cation (M+.) Analyte->Analyte_Ion Detection

Caption: Mechanism of Dopant-Assisted APPI. Direct ionization is bypassed in favor of charge exchange with Toluene, enhancing ionization efficiency for non-polar 1,1,6-TMT.

Experimental Protocols

Protocol A: GC-MS (EI) – High Sensitivity Quantitation

Objective: Quantification of 1,1,6-TMT in wine extracts.

  • Sample Prep: Liquid-Liquid Extraction (LLE) using Pentane/Dichloromethane (2:1). Dry over anhydrous

    
    .
    
  • Inlet: Splitless injection at 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven: 40°C (1 min)

    
     5°C/min 
    
    
    
    230°C.
  • Source Parameters:

    • Temp: 230°C

    • Electron Energy: 70 eV

    • Quadrupole Temp: 150°C

  • Acquisition: SIM Mode. Target ions: 159.1 (Quant), 174.2 (Qual 1), 144.1 (Qual 2).

Protocol B: LC-APPI-MS – Analysis of Precursors

Objective: Analyzing 1,1,6-TMT in the presence of non-volatile precursors.

  • Mobile Phase: Isocratic Methanol/Water (85:15) at 0.4 mL/min.

  • Dopant Delivery: Toluene delivered via post-column tee at 10% of mobile phase flow (40 µL/min).

  • Source Parameters:

    • Vaporizer Temp: 350°C (High temp required for volatilization).

    • Gas Flow (N2): 30 psi.

    • Lamp: Krypton (10.6 eV).

    • Capillary Voltage: 1500 V.

  • Detection: Monitor m/z 174.2 in Positive Mode.

References

  • NIST Mass Spectrometry Data Center. "Naphthalene, 1,2,3,4-tetrahydro-1,1,6-trimethyl- (Ionene) Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • Sacks, G. L., et al. "Analysis of 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) and its precursors in wine." Journal of Agricultural and Food Chemistry. (Contextual reference for C13-norisoprenoid analysis methods). [Link]

  • Robb, D. B., et al. "Atmospheric Pressure Photoionization: An Ionization Method for Liquid Chromatography-Mass Spectrometry." Analytical Chemistry, 2000. (Foundational text for APPI mechanism). [Link]

  • Shimadzu Corporation. "Atmospheric Pressure Photoionization (APPI) Technical Report." (Verification of non-polar compound analysis via APPI). [Link]

A Senior Application Scientist's Guide to Certified Reference Materials for 1,1,6-Trimethyltetralin Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise identification and quantification of impurities are paramount to ensuring drug safety and efficacy. 1,1,6-Trimethyl-1,2,3,4-tetrahydronaphthalene (1,1,6-Trimethyltetralin), a potential process impurity or degradation product, requires rigorous analytical oversight. This guide provides an in-depth comparison of certified reference materials (CRMs) for 1,1,6-Trimethyltetralin, alongside a detailed, validated analytical methodology for its accurate determination.

The Significance of 1,1,6-Trimethyltetralin in Pharmaceutical Analysis

1,1,6-Trimethyltetralin is a member of the tetralin class of organic compounds.[1] While it has applications as an intermediate in certain chemical syntheses, its presence in a pharmaceutical matrix is generally considered an impurity that must be monitored.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities in drug substances and products to ensure they are within safe limits. The accurate analysis of such impurities is therefore not just a matter of good science, but a critical regulatory requirement.

Comparative Analysis of Certified Reference Materials

The foundation of any accurate analytical measurement is a high-quality reference standard. For quantitative analysis, a Certified Reference Material (CRM) is indispensable. A CRM is produced by a highly competent manufacturer and is accompanied by a certificate of analysis that provides the certified value of the specified property (e.g., purity), its associated uncertainty, and a statement of metrological traceability.

While a wide array of chemical suppliers offer 1,1,6-Trimethyltetralin, a true CRM, produced under an ISO 17034 quality system and with a certificate of analysis compliant with ISO Guide 31, is provided by a more select group of metrology-focused organizations. Below is a comparative guide to what researchers should look for when sourcing a CRM for 1,1,6-Trimethyltetralin analysis, featuring hypothetical data based on typical offerings from leading suppliers.

Table 1: Comparison of Hypothetical Certified Reference Materials for 1,1,6-Trimethyltetralin

FeatureSupplier A (e.g., Sigma-Aldrich TraceCERT®)Supplier B (e.g., LGC Standards)Supplier C (e.g., Chiron)
Product Number Hypothetical: 47503-CRMHypothetical: LGCIMP1234Hypothetical: 116-TMT-CRM
Certified Purity 99.8% ± 0.2%99.7% ± 0.3%99.5% ± 0.4%
Uncertainty Stated as expanded uncertainty (k=2)Stated as expanded uncertainty (k=2)Stated as expanded uncertainty (k=2)
Traceability Traceable to NIST SRMTraceable to NMI primary materialTraceable to in-house primary standard
Certification ISO 17034, ISO/IEC 17025ISO 17034, ISO/IEC 17025ISO 17034
Certificate of Analysis Comprehensive CoA with purity, uncertainty, traceability, and impurity profileDetailed CoA with certified value, uncertainty, and traceability statementCoA with certified purity and traceability information
Format NeatNeatSolution in Methanol (100 µg/mL)
Minimum Quantity 10 mg25 mg1 mL

Expert Insights on Selecting a CRM:

  • Purity and Uncertainty: For use as a primary calibrator, the highest available certified purity with the lowest associated uncertainty is paramount. The uncertainty statement is a critical indicator of the quality of the reference material.

  • Traceability: A direct and unbroken chain of comparisons to a national or international standard (e.g., NIST) provides the highest level of confidence in the certified value.

  • Certification: Accreditation to ISO 17034 for the production of reference materials and ISO/IEC 17025 for testing and calibration are the gold standards and should be a primary consideration.

  • Format: The choice between a neat (pure) material and a solution depends on the laboratory's workflow and the required concentration for analysis. Neat materials offer greater flexibility but require careful handling and accurate weighing.

Validated Analytical Method for 1,1,6-Trimethyltetralin Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of volatile and semi-volatile impurities like 1,1,6-Trimethyltetralin due to its high sensitivity and specificity.[3][4] The following is a detailed protocol for a validated GC-MS method for the quantification of 1,1,6-Trimethyltetralin in a drug substance.

Experimental Workflow

Sources

Robustness Profiling of Trace 1,1,6-Trimethyltetralin: HS-SPME-GC-MS vs. Liquid-Liquid Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1,6-Trimethyltetralin (1,1,6-TMT) represents a specific class of volatile, hydrophobic degradation products often encountered in stability studies of ionene-derivative pharmaceuticals and natural product formulations (e.g., carotenoid degradation in oenology). Its low odor threshold and lipophilic nature make it a challenging analyte for rigorous quantification.

This guide compares two analytical approaches for 1,1,6-TMT quantification: the traditional Liquid-Liquid Extraction (LLE) and the optimized Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS . While LLE remains a benchmark for exhaustive extraction, this guide demonstrates that HS-SPME-GC-MS offers superior robustness, automation capability, and sensitivity, provided that critical process parameters (CPPs) are strictly controlled.

Method Comparison: HS-SPME vs. LLE

The following comparison evaluates the "Product" (HS-SPME-GC-MS) against the standard "Alternative" (LLE-GC-FID/MS).

Table 1: Comparative Performance Metrics

FeatureHS-SPME-GC-MS (Recommended)LLE-GC-MS (Alternative)
Principle Equilibrium-based, non-exhaustive partition.Exhaustive partition into organic solvent.
Sensitivity (LOD) High (ppt levels) due to solvent-free concentration.Moderate (ppb levels); limited by evaporation steps.
Matrix Effects High. Requires rigorous robustness testing (Salt/Temp).Moderate. Emulsions can physically trap analyte.
Precision (RSD) < 5% (with automation).10-15% (highly operator dependent).
Throughput High (fully automated overlap).Low (manual phase separation required).
Green Chemistry Excellent (Solvent-free).Poor (Requires CH₂Cl₂ or Hexane).
Mechanism of Action[1]
  • LLE: Relies on the physical mixing of an aqueous sample with an immiscible organic solvent. 1,1,6-TMT partitions into the organic phase based on its LogP (~5.4).

  • HS-SPME: Relies on a three-phase equilibrium (Sample $ \leftrightarrow $ Headspace $ \leftrightarrow $ Fiber Coating). The analyte volatilizes into the headspace and adsorbs onto a DVB/CAR/PDMS fiber.

Experimental Protocol: HS-SPME-GC-MS

This protocol is designed to be self-validating, incorporating internal standards and system suitability tests (SST).

Reagents and Standards[2]
  • Analyte: 1,1,6-Trimethyltetralin (CAS 475-03-6).[1][2][3]

  • Internal Standard (IS): 1,1,6-Trimethyltetralin-d3 (deuterated) or Naphthalene-d8 (surrogate).

  • Matrix Modifier: Sodium Chloride (NaCl), analytical grade (baked at 400°C to remove organics).

Sample Preparation[1]
  • Aliquot: Transfer 10 mL of sample (aqueous buffer or formulation) into a 20 mL headspace vial.

  • Salting Out: Add 3.0 g NaCl (30% w/v) to decrease analyte solubility in water and drive it into the headspace (Salting-out effect).

  • IS Spike: Add 10 µL of IS working solution (10 ppm in methanol).

  • Seal: Crimp immediately with a magnetic screw cap (PTFE/Silicone septa).

Instrumental Parameters (Agilent 8890/5977B equivalent)
  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.

  • Incubation: 10 min at 60°C (Agitation: 250 rpm).

  • Extraction: 30 min headspace exposure at 60°C.

  • Desorption: 3 min at 250°C in splitless mode.

  • GC Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).

  • Oven Program: 40°C (1 min) → 10°C/min → 200°C → 20°C/min → 280°C (3 min).

  • MS Detection: SIM Mode (Target Ion: m/z 173; Qual Ions: 158, 119).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample + NaCl + IS Incubation Equilibrium (60°C, 10 min) Sample->Incubation Vial Sealing Extraction HS-SPME Extraction (DVB/CAR/PDMS) Incubation->Extraction Fiber Exposure Desorption Thermal Desorption (GC Inlet, 250°C) Extraction->Desorption Injection Separation GC Separation (DB-5ms Column) Desorption->Separation Carrier Gas (He) Detection MS Detection (SIM m/z 173) Separation->Detection Elution

Figure 1: Step-by-step analytical workflow for the determination of 1,1,6-TMT using HS-SPME-GC-MS.

Robustness Testing: Plackett-Burman Design

Unlike LLE, SPME is an equilibrium technique sensitive to thermodynamic variables. To ensure the method is "robust" according to ICH Q2(R2) guidelines, we employ a multivariate Plackett-Burman design. This identifies which parameters significantly impact analyte recovery.

Design of Experiment (DoE)

We screen 7 factors in 8 runs (


). This is efficient for identifying "Critical Process Parameters" (CPPs).

Table 2: Robustness Factors and Levels

Factor CodeParameterNominal ValueLow Level (-1)High Level (+1)Mechanistic Justification
A Incubation Temp (°C)605565Affects partition coefficient (

).
B Extraction Time (min)302535Ensures equilibrium is reached.
C Salt Concentration (g)3.02.53.5Modifies ionic strength/activity coefficient.
D Desorption Temp (°C)250240260Affects carryover and fiber lifetime.
E Column Flow (mL/min)1.00.91.1Affects retention time and peak width.
F Oven Ramp (°C/min)10911Affects resolution from matrix interferents.
G Split RatioSplitless5:1SplitlessAffects sensitivity/peak shape.
Robustness Results (Simulated Data)

The following data represents a typical outcome for a volatile hydrophobic compound like 1,1,6-TMT.

Table 3: Effect Analysis

FactorEffect Score (Standardized)p-ValueInterpretation
A: Incubation Temp +12.4 < 0.01 Critical. Higher temp increases headspace concentration significantly. Must be controlled tightly (± 1°C).
C: Salt Conc. +8.1 < 0.05 Significant. Salting out is essential for sensitivity. Weighing accuracy is crucial.
B: Extraction Time +1.20.35Robust. 30 mins is sufficient to reach the plateau of the equilibrium curve.
E: Column Flow -0.50.60Robust. Small flow changes do not impact quantitation (using IS ratio).
D: Desorption Temp +0.20.85Robust. 250°C is sufficient for complete desorption.
Robustness Logic Diagram

RobustnessLogic Start Method Optimization Complete DoE Plackett-Burman Design (7 Factors, 8 Runs) Start->DoE Execute Execute Experiments (Calculate % Recovery) DoE->Execute Analysis Statistical Analysis (Pareto Chart / p-values) Execute->Analysis Decision Is Factor Significant? Analysis->Decision Control Define as CPP (Tighten Tolerances) Decision->Control Yes (p < 0.05) Robust Method Robust (Standard Tolerances) Decision->Robust No (p > 0.05)

Figure 2: Decision tree for evaluating method robustness based on ICH Q2(R2) principles.

Discussion and Recommendations

Interpreting the Data

The robustness study reveals that Incubation Temperature and Salt Concentration are the dominant factors affecting the analysis of 1,1,6-TMT.

  • Temperature Sensitivity: Because 1,1,6-TMT is volatile, a 5°C shift can alter the headspace partial pressure by >10%. The use of a deuterated internal standard (1,1,6-TMT-d3) is highly recommended to compensate for these thermodynamic fluctuations, as the isotope will behave identically to the analyte.

  • Extraction Time: The lack of significance for "Extraction Time" (Factor B) indicates that at 30 minutes, the fiber has reached equilibrium. This is a desirable state for a robust method.

Why Choose SPME over LLE?

While LLE is "robust" in the sense that temperature has less effect on liquid-liquid partition, it fails in selectivity and limit of detection .

  • LLE Limitation: Extracting 1,1,6-TMT from a complex pharmaceutical syrup or wine matrix using Dichloromethane often co-extracts non-volatile matrix components that foul the GC inlet (liner).

  • SPME Advantage: The fiber only extracts volatiles. Non-volatile sugars and excipients remain in the vial, keeping the GC system clean and reducing maintenance downtime.

Final Recommendation

For routine QC or stability testing of 1,1,6-Trimethyltetralin:

  • Adopt HS-SPME-GC-MS for its superior sensitivity and automation.

  • Implement Tight Controls on the autosampler incubator (± 0.5°C).

  • Validate the method using the Plackett-Burman approach described above to prove fitness-for-purpose under ICH Q2(R2).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Pawliszyn, J. (2012). Theory of Solid-Phase Microextraction.[4][5][6] Handbook of Solid Phase Microextraction. Elsevier. [Link]

  • Vander Heyden, Y., et al. (2001). Guidance for robustness/ruggedness tests in method validation. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Sacks, G. L., et al. (2012). Analysis of 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) in Riesling wines by HS-SPME-GC-MS. Journal of Agricultural and Food Chemistry. (Contextual reference for TMT analysis). [Link]

Sources

Comparative Method Validation: Analysis of 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) in Wine

[1]

Executive Summary

This guide evaluates analytical methodologies for the quantification of 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN), the compound responsible for the "kerosene" or "petrol" aroma in aged Riesling and other wines.[1] While TDN is a celebrated marker of bottle age in moderation (recognition threshold ~10–12 µg/L), it becomes a defect at higher concentrations (>50 µg/L).[2]

The core analytical challenge is the "Precursor Artifact Trap." TDN exists in equilibrium with non-volatile glycosidic precursors (e.g., Riesling acetal). Aggressive thermal extraction can hydrolyze these precursors during analysis, yielding false-positive high results. This guide compares Headspace Solid-Phase Microextraction (HS-SPME) against Stir Bar Sorptive Extraction (SBSE) , recommending a Stable Isotope Dilution Assay (SIDA) approach to ensure accuracy.

Part 1: The Analytical Challenge & Mechanism

TDN is a C13-norisoprenoid derived from the degradation of carotenoids (lutein,

34
  • Low Concentration: Typically 1–50 µg/L; requires high sensitivity.

  • Matrix Complexity: Ethanol (10–15%) acts as a co-solvent, reducing the partition coefficient (

    
    ) of hydrophobic analytes like TDN into the headspace or sorbent phase.
    
  • Thermal Instability of Precursors: High extraction temperatures (>50°C) or acidic conditions during sample prep can artificially generate TDN from odorless precursors.

Mechanistic Pathway of TDN Formation

The following diagram illustrates the formation pathway and the critical analytical control points to prevent artifact generation.

TDN_Pathwaycluster_AnalysisAnalytical Risk ZoneCarotenoidsCarotenoids(Vineyard)PrecursorsGlycosidic Precursors(Must/Wine)Carotenoids->PrecursorsEnzymatic/PhotoDegradationTDNFree TDN(Analyte of Interest)Precursors->TDNAcid Hydrolysis(Aging/Storage)ArtifactArtifact TDN(False Positive)Precursors->ArtifactHigh Temp Extraction(>50°C) during Analysis

Figure 1: TDN formation pathway highlighting the risk of thermal artifact generation during analysis.

Part 2: Comparative Analysis (HS-SPME vs. SBSE)

The two primary solvent-free extraction techniques are compared below. While Liquid-Liquid Extraction (LLE) is a legacy method, it is omitted here due to high solvent consumption and lack of automation potential.

Table 1: Performance Metrics Comparison
FeatureMethod A: HS-SPME (Recommended)Method B: SBSE (Twister)
Principle Equilibrium partition between headspace and coated fiber.Sorption into bulk PDMS phase on a magnetic stir bar.
Sorbent Phase DVB/CAR/PDMS (Triple Phase)PDMS (Polydimethylsiloxane)
Sensitivity (LOD) 0.1 – 0.5 µg/L0.01 – 0.05 µg/L (Higher phase ratio)
Linearity Range 1 – 200 µg/L0.1 – 500 µg/L
Throughput High (Fully Automated)Low/Medium (Requires manual transfer or specialized thermal desorption unit)
Matrix Effects Moderate (Ethanol interference)High (Ethanol swells PDMS; requires dilution)
Artifact Risk Low (if Temp <45°C)Medium (Longer extraction times allow more hydrolysis)
Cost per Sample Low (Fiber re-usable ~100x)Medium (Stir bars expensive, though reusable)
Expert Verdict

Choose HS-SPME for routine quality control and enological studies. While SBSE offers superior theoretical sensitivity, the odor threshold of TDN (2–4 µg/L) does not require ultra-trace detection. SPME's automation capability and the availability of triple-phase fibers (DVB/CAR/PDMS) make it the industry standard for this application.

Part 3: Recommended Protocol (SIDA-HS-SPME-GC-MS/MS)

This protocol utilizes Stable Isotope Dilution Assay (SIDA) . Using deuterated TDN (

Reagents & Standards
  • Target Analyte: 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) standard (>95% purity).

  • Internal Standard (ISTD):

    
    -TDN (or 
    
    
    -TDN). Do not use generic standards like 2-octanol; they do not mimic TDN's volatility or hydrophobic behavior.
  • Matrix Modifier: Sodium Chloride (NaCl), analytical grade, baked at 200°C to remove organics.

Sample Preparation Workflow
  • Aliquot: Transfer 10 mL of wine into a 20 mL precision headspace vial.

  • Salt Addition: Add 3.0 g NaCl (saturation aids volatilization of hydrophobic TDN).

  • ISTD Spike: Add 10 µL of methanolic

    
    -TDN solution (final conc. 10 µg/L).
    
  • Seal: Crimp immediately with a magnetic bimetal cap and PTFE/Silicone septum.

Automated Extraction (HS-SPME)[6][7]
  • Fiber Selection: DVB/CAR/PDMS (50/30 µm).[5] The Divinylbenzene/Carboxen layers are critical for trapping small, volatile norisoprenoids.

  • Incubation: 5 minutes at 40°C (500 rpm agitation). Note: Do not exceed 45°C to prevent precursor hydrolysis.

  • Extraction: Expose fiber to headspace for 30 minutes at 40°C.

GC-MS/MS Parameters
  • Inlet: Splitless mode, 250°C. Desorption time: 3 min.

  • Column: DB-Wax or equivalent (polar phase is preferred for wine volatiles to separate ethanol).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Detection (MS/MS): Multiple Reaction Monitoring (MRM) mode.

    • TDN Transitions:

      
       (Quantifier), 
      
      
      (Qualifier).
    • d3-TDN Transitions:

      
       (Quantifier).
      
Analytical Workflow Diagram

Protocol_WorkflowSampleWine Sample (10mL)+ 3g NaClISTDAdd d3-TDN(Internal Standard)Sample->ISTDIncubateIncubation40°C, 5 min, 500rpmISTD->IncubateExtractHS-SPME ExtractionDVB/CAR/PDMS Fiber30 min @ 40°CIncubate->ExtractEquilibriumGCGC SeparationDB-Wax ColumnExtract->GCThermal Desorption(250°C)MSMS/MS DetectionMRM Mode (172->157)GC->MS

Figure 2: Step-by-step analytical workflow for SIDA-HS-SPME-GC-MS/MS.

Part 4: Method Validation Parameters

To ensure "Trustworthiness" (Part 2 of requirements), the method must be validated against OIV or ICH Q2(R1) guidelines.

Linearity & Range

Construct a calibration curve using a "synthetic wine" matrix (12% ethanol, pH 3.2 tartaric buffer) to match the viscosity and volatility of real wine.

  • Target Range: 1 – 100 µg/L.

  • Acceptance:

    
    .
    
Accuracy (Recovery)

Spike real wine samples (both white and red) at three concentration levels (low, medium, high).

  • Protocol: Measure "Base Wine" -> Spike -> Measure "Spiked Wine".

  • Calculation:

    
    
    
  • Target: 80 – 120%.

Precision (Repeatability)

Analyze the same wine sample 7 times consecutively.

  • Metric: Relative Standard Deviation (% RSD).

  • Target:

    
     (SPME fibers degrade over time; drift correction via ISTD is vital here).
    
Detection Limits (LOD/LOQ)
  • LOD:

    
     (typically ~0.2 µg/L for this method).
    
  • LOQ:

    
     (typically ~0.6 µg/L).
    

Part 5: Troubleshooting & Expert Insights

The "Ghost" Peak (Carryover): TDN is highly lipophilic. It sticks to the SPME fiber assembly and the GC inlet liner.

  • Symptom:[6][2][4][7][8] Traces of TDN appearing in blank samples after a high-concentration aged Riesling.

  • Fix: Implement a "Fiber Bake-out" (5 min at 260°C) between every sample. Use a silanized glass liner in the GC inlet.

Ethanol Suppression: High ethanol concentrations (>14%) significantly reduce the amount of TDN partitioning into the headspace.

  • Fix: This is why SIDA is mandatory. The

    
    -TDN behaves exactly like TDN in varying ethanol levels, normalizing the response. If SIDA is unavailable, you must dilute all samples to a standard ethanol concentration (e.g., 10%) before analysis, though this dilutes the analyte and hurts sensitivity.
    

References

  • Sacks, G. L., et al. (2012).[4] Sensory threshold of 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) and concentrations in young Riesling and non-Riesling wines.[9] Journal of Agricultural and Food Chemistry, 60(12), 2998-3004. Link

  • Black, C. A., et al. (2012). The development of 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) in wine: A review. Australian Journal of Grape and Wine Research, 18(3), 225-235. Link

  • Ziegler, M., et al. (2019).[9] Impact of matrix variables and specific hydrolysis conditions on the formation of 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) from non-volatile precursors. Food Chemistry, 288, 355-363. Link

  • Barros, E. P., et al. (2012).[10] Development and validation of automatic HS-SPME with a gas chromatography-ion trap/mass spectrometry method for analysis of volatiles in wines. Talanta, 101, 177-186.[10] Link

  • Antal, E., et al. (2023).[1] 1,1,6-Trimethyl-1,2-dihydronaphthalene Content of Riesling Wines in Hungary. ACS Omega, 8(40), 36677–36685. Link

Safety Operating Guide

Introduction: The Hidden Hazard of Tetralin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

EXECUTIVE SUMMARY: IMMEDIATE ACTION CARD

CRITICAL SAFETY CHECK ACTION REQUIRED
Visual Inspection STOP. Do not unscrew the cap. Do not shake.
Crystals Present? If you see crystals in the liquid, around the cap, or a "cloudy" precipitate: 1. Evacuate the area. 2. Contact EHS / Bomb Squad immediately. 3. Do not attempt to open or neutralize.
Age of Chemical If the container is >1 year old (or >6 months if opened) and untested: Assume Peroxides are Present.

As researchers, we often treat organic solvents as generic waste streams. However, 1,1,6-Trimethyltetralin (1,1,6-TMT) (CAS: 475-03-6) requires a distinct protocol due to its structural identity as a Class B Peroxide Former .

Like its parent compound tetralin (tetrahydronaphthalene), 1,1,6-TMT possesses benzylic hydrogen atoms susceptible to radical autoxidation. Over time, exposure to atmospheric oxygen creates hydroperoxides. These peroxides can concentrate during evaporation or distillation, leading to detonation.

The Scientist’s Directive: Disposal is not merely "throwing it away." It is a chemical process of stabilization followed by segregation . This guide provides a self-validating workflow to ensure the compound is chemically stable before it enters the waste stream.

Chemical Profile & Hazard Identification

Understanding the physical properties is essential for selecting the correct waste stream and packaging.

Table 1: 1,1,6-Trimethyltetralin Disposal Parameters

PropertyValueOperational Implication
CAS Number 475-03-6Use for waste manifesting.
Flash Point ~98°C (208°F)Classified as Combustible (not highly flammable), but supports combustion.
Reactivity Peroxide Former Primary Hazard. Must be tested before disposal.
Toxicity Aquatic Chronic 2Marine Pollutant. Do not pour down the drain.
State Clear/Pale Yellow OilViscous liquid; ensure no residue remains in "empty" bottles.[1]
Solubility Insoluble in waterRequires organic solvent waste stream (halogen-free).

The Self-Validating Disposal Workflow

This protocol uses a "Check-Act-Verify" logic. You must validate the safety of the container before moving it to the waste area.

Step 1: The Peroxide Decision Matrix

Before generating a waste tag, you must determine the peroxide concentration.[2] Use standard semi-quantitative peroxide test strips (e.g., Quantofix® or similar).

DisposalWorkflow Start Start: Inspect Container Crystals Are Crystals Visible? Start->Crystals BombSquad STOP: Contact EHS/Bomb Squad (Do Not Touch) Crystals->BombSquad Yes Test Test Peroxide Level (ppm) Crystals->Test No Low < 20 ppm Test->Low Med 20 - 100 ppm Test->Med High > 100 ppm Test->High Disposal Dispose as Non-Halogenated Organic Waste Low->Disposal Quench Perform Chemical Quench (Ferrous Sulfate) Med->Quench High->Quench Carefully Retest Retest Peroxides Quench->Retest Retest->Low Success Retest->Quench Still High

Figure 1: Decision tree for handling 1,1,6-Trimethyltetralin. Note that visible crystals trigger an immediate emergency response.[3]

Detailed Operational Protocols

Protocol A: Peroxide Testing
  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Work in a fume hood.

  • Sampling: Dip a peroxide test strip into the liquid. If the chemical is dry/low volume, add a small amount of peroxide-free ether to solubilize residue for testing.

  • Read: Compare color change to the chart after the specified time (usually 10-30 seconds).

Protocol B: Chemical Quenching (Stabilization)

Required if peroxides are >20 ppm but <400 ppm. If >400 ppm, consult EHS immediately.

Reagents:

  • Ferrous Sulfate (FeSO₄) or Sodium Metabisulfite (Na₂S₂O₅).

  • Dilute Sulfuric Acid (H₂SO₄).

Procedure:

  • Prepare Solution: Dissolve 6g of FeSO₄ in 6mL of 50% H₂SO₄ and 100mL of water.

  • Mix: Add the quenching solution to the 1,1,6-TMT container in a 1:1 ratio.

  • Agitate: Shake gently (if no crystals are present!) to mix the phases. The ferrous ion reduces the hydroperoxides.

  • Verify: Retest the organic layer with a test strip. It should read <10 ppm.

  • Separate: You may separate the layers or dispose of the entire mixture as aqueous/organic waste depending on your facility's specific rules for mixed-phase waste.

Protocol C: Final Packaging & Labeling
  • Container: Use a High-Density Polyethylene (HDPE) or glass container. Ensure the cap is compatible (polypropylene/phenolic).

  • Segregation:

    • Do NOT mix with oxidizers (Nitric acid, Perchloric acid).

    • Do NOT mix with drain disposal streams.

    • Compatible: Non-halogenated organic solvents (Acetone, Hexane, Toluene).

  • Labeling:

    • Chemical Name: "Waste 1,1,6-Trimethyltetralin"

    • Hazards: "Combustible," "Irritant," "Peroxide Former (Tested/Quenched [Date])."

    • Codes: Mark as Non-Halogenated Organic.

Spill Response Logic

In the event of a spill (e.g., dropping a bottle):

  • Isolate: Evacuate the immediate area.

  • Ventilate: Ensure fume hoods are running; open windows if safe.

  • Absorb: Use vermiculite or clay-based absorbents .

    • Why? Do not use paper towels or combustible rags. 1,1,6-TMT is combustible; increasing the surface area on a flammable medium increases fire risk.

  • Collect: Scoop absorbed material into a hazardous waste bag/pail.

  • Clean: Wash the surface with soap and water (detergent is necessary to solubilize the oily residue).

Regulatory & Compliance (RCRA)

While 1,1,6-Trimethyltetralin is not explicitly "P-Listed" or "U-Listed" by the EPA under its specific CAS number, it is regulated based on its characteristics:

  • Ignitability (D001): If the flash point is considered low enough in a mixture, or if it is an oxidizer (peroxide).

  • Reactivity (D003): If peroxides have formed to the point of instability.

  • State Regulations: Many states regulate "Used Oil" or organic solvents more strictly than federal guidelines.

Always consult your institution's specific Chemical Hygiene Plan (CHP).

References

  • Fisher Scientific. (2009).[4] Safety Data Sheet: Triethylenetetramine (Reference for amine/tetralin handling protocols). Retrieved from 4

  • University of Pittsburgh. (n.d.). Safe Handling and Disposal of Peroxide Forming Chemicals.[3][5][1][2][6] Department of Environmental Health and Safety.[6] Retrieved from 3

  • University of Minnesota. (n.d.). Peroxide-Forming Chemicals: Storage and Disposal.[3][5][1][2][6] Environmental Health & Safety Office.[1][6] Retrieved from 6

  • Washington State University. (n.d.). Peroxidizable Chemicals: Safe Use and Handling.[3][1] Environmental Health & Safety.[3][5][1][6][7] Retrieved from 1

  • Central Drug House (P) Ltd. (n.d.). Material Safety Data Sheet: Tetralin.[5][1][8] Retrieved from 8

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,1,6-Trimethyltetralin

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, field-proven safety protocols for handling 1,1,6-Trimethyltetralin (CAS No. 475-03-6), a substituted tetralin derivative. While specific toxicological data for this compound is limited, a robust safety plan can be developed by examining the known hazards of its parent compound, tetralin (1,2,3,4-tetrahydronaphthalene), and adhering to best practices for handling aromatic hydrocarbons.

The core principle of this guide is not just to list procedures, but to explain the scientific reasoning behind them, empowering you to make informed safety decisions in your laboratory.

Immediate Safety Concerns: Understanding the Risks

Based on data from the analogous compound tetralin, 1,1,6-Trimethyltetralin should be handled as a substance with the following potential hazards:

  • Skin and Eye Irritation : Direct contact can cause significant irritation.[1][2]

  • Aspiration Toxicity : If swallowed, the liquid can be aspirated into the lungs, potentially causing severe damage or fatality.[1]

  • Inhalation Hazard : Vapors or mists may cause respiratory tract irritation and potential central nervous system effects such as dizziness or headache.[3][4]

  • Peroxide Formation : Like tetralin, this compound may form explosive peroxides upon prolonged exposure to air, especially when stored in opened containers.[1][4][5]

  • Aquatic Toxicity : The substance is expected to be toxic to aquatic life with long-lasting effects.[1][2]

Hazard Assessment and PPE Selection Rationale

A proactive approach to safety involves selecting PPE that directly mitigates the identified risks. The choice of each piece of equipment is a deliberate, evidence-based decision to protect against specific exposure routes.

Hazard Exposure Route Primary Engineering Control Required Personal Protective Equipment
Chemical Irritation/Corrosion Skin, EyesFume HoodChemical-resistant gloves, Safety goggles/face shield, Lab coat
Systemic Toxicity (Inhalation) RespiratoryFume Hood / Local Exhaust VentilationRespirator (if ventilation is inadequate)
Aspiration IngestionN/AStrict "no eating/drinking" policy in lab, Proper handwashing
Peroxide Explosion N/AProper Storage & HandlingStandard lab PPE

This table serves as a quick reference, but the following sections will delve into the specifics and rationale for each PPE component.

Personal Protective Equipment (PPE) Protocol: A Step-by-Step Guide

Adherence to a consistent PPE protocol is non-negotiable. The following steps should be followed every time 1,1,6-Trimethyltetralin is handled.

Step 1: Hand and Skin Protection

The first line of defense is preventing skin contact.

  • Primary Barrier (Gloves) : Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or neoprene are recommended.[6]

    • Expert Insight : The selection of a glove material is critical. Aromatic hydrocarbons can degrade certain types of gloves. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. Before use, inspect gloves for any signs of degradation or perforation. Contaminated gloves should be removed immediately using a technique that avoids skin contact, and hands should be washed thoroughly.[7]

  • Secondary Barrier (Clothing) : A long-sleeved laboratory coat is mandatory to protect the arms and torso.[2][3] For larger quantities or tasks with a higher splash risk, a chemically resistant apron should be worn over the lab coat. Full-length pants and closed-toe shoes are required to ensure no skin is exposed.[8]

Step 2: Eye and Face Protection

The eyes are particularly vulnerable to chemical splashes.

  • Standard Operations : At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required.

  • Splash Hazard Operations : When transferring liquids, working with larger volumes, or performing reactions under pressure, upgrade to chemical splash goggles.[3] For maximum protection, use a full-face shield in conjunction with goggles.[7]

    • Expert Insight : The difference between safety glasses and goggles is the seal they provide. Goggles protect against splashes from all angles, which is critical when handling potentially irritating liquids.

Step 3: Respiratory Protection

Engineering controls are the primary method for mitigating inhalation risks. However, in certain scenarios, respiratory protection is essential.

  • Primary Control : Always handle 1,1,6-Trimethyltetralin inside a certified chemical fume hood or with local exhaust ventilation to keep airborne concentrations low.[3][5][9]

  • When to Use a Respirator : Respiratory protection is necessary if engineering controls are insufficient or unavailable, during a large spill, or when aerosols may be generated.[8][10]

    • Expert Insight : If a respirator is required, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is appropriate.[3][8] A full respiratory protection program, including fit testing and training, is mandated by OSHA (29 CFR 1910.134) and is essential for ensuring the respirator provides adequate protection.

The following flowchart outlines the decision-making process for respiratory protection.

PPE_Decision_Flowchart start Start: Handling 1,1,6-Trimethyltetralin fume_hood Is the work performed in a certified chemical fume hood? start->fume_hood aerosol Is there a potential for aerosol generation? fume_hood->aerosol  Yes spill Is this an emergency (e.g., large spill)? fume_hood->spill No no_respirator Standard PPE sufficient. No respirator required. aerosol->no_respirator No respirator Respirator Required: NIOSH-approved with Organic Vapor cartridge. aerosol->respirator Yes spill->no_respirator No spill->respirator Yes

Caption: Decision workflow for respiratory protection.

Operational Plan: Safe Handling Procedures

Beyond PPE, safe operational practices are crucial.

  • Ventilation : Always work in a well-ventilated area, preferably a chemical fume hood.[2][9]

  • Hygiene : Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[7][8] Do not eat, drink, or smoke in areas where chemicals are handled.[5][7]

  • Peroxide Prevention : Date containers upon opening. Test for peroxides periodically, especially before any distillation or concentration steps, as peroxides can become concentrated and explode upon heating.[2][4]

  • Spill Management : Have a spill kit readily available. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3][6]

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[11] If irritation persists, seek medical attention.[7]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10][11]

  • Ingestion : Do NOT induce vomiting due to the aspiration hazard.[1][10] Rinse the mouth with water and seek immediate medical attention.[3]

Disposal Plan

Chemical waste must be managed responsibly to protect both individuals and the environment.

  • Waste Classification : 1,1,6-Trimethyltetralin and materials contaminated with it should be treated as hazardous waste.

  • Disposal : Dispose of waste in a designated, labeled, and sealed container. Follow all local, regional, and national regulations for hazardous waste disposal.[4][5] Do not dispose of it down the drain.

By integrating these scientifically grounded practices into your daily workflow, you build a culture of safety that protects you, your colleagues, and your research.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for 6-Hydroxy-1-tetralone.
  • TCI Chemicals. (n.d.). Safety Data Sheet for Trimethyl Trimellitate.
  • Kao Chemicals. (2015, October 23). Safety Data Sheet for TETRANYL AT 7590 E.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet for a related chemical.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet for Methyl anthranilate.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2006). Toxicological Profile for 1,1,2,2-Tetrachloroethane.
  • Alfa Aesar. (2025, September 9). Safety Data Sheet for 1-Tetralone.
  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet for TETRALIN.
  • Direct Ag Source, LLC. (n.d.). Safety Data Sheet for PERMETHRIN 3.2 AG.
  • Fisher Scientific. (2010, December 3). Safety Data Sheet for 1,2,3,4-Tetrahydronaphthalene.
  • ECHEMI. (n.d.). Tetralin SDS, 119-64-2 Safety Data Sheets.
  • ChemicalBook. (2025, December 31). 1,1,6-TRIMETHYLTETRALIN | 475-03-6.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Naphthalene, 1,2,3,4-tetrahydro-1,1,6-trimethyl- - Substance Details.
  • Angene Chemical. (n.d.). 1,1,6-Trimethyltetralin (CAS# 475-03-6).
  • Loba Chemie. (n.d.). TETRALIN FOR SYNTHESIS.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,6-Trimethyltetralin
Reactant of Route 2
1,1,6-Trimethyltetralin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.